molecular formula C9H7N3O2 B2366203 4-Oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 59908-31-5

4-Oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2366203
CAS No.: 59908-31-5
M. Wt: 189.174
InChI Key: XQNFQMWCZMSUMP-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrophthalazine-1-carboxamide is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.174. The purity is usually 95%.
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Properties

IUPAC Name

4-oxo-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNFQMWCZMSUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Phthalazinone Pharmacophore: A Keystone in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phthalazin-1(2H)-one scaffold has transcended its origins as a mere chemical curiosity to become a "privileged structure" in modern medicinal chemistry. Best known as the structural anchor of Olaparib (Lynparza) —the first-in-class Poly(ADP-ribose) polymerase (PARP) inhibitor—this bicyclic heterocycle offers a unique balance of rigidity, hydrogen-bonding capability, and metabolic stability.

This technical guide dissects the phthalazinone scaffold's utility beyond simple PARP inhibition, exploring its role in VEGFR-2 kinase inhibition, PDE4 regulation, and emerging epigenetic targets like DNMT3A. We provide a validated, scalable process chemistry protocol for the core scaffold synthesis and visualize the critical "PARP Trapping" mechanism that defines its therapeutic lethality in BRCA-deficient cancers.

Part 1: Structural Attributes & Chemical Space

The phthalazinone core (specifically 4-substituted phthalazin-1(2H)-one) owes its success to three specific molecular interactions:

  • Bidentate Hydrogen Bonding: The lactam motif (NH-CO) serves as both a hydrogen bond donor (NH) and acceptor (CO), mimicking the nicotinamide moiety of NAD+. This is the critical feature that allows it to compete for the ATP/NAD+ binding pocket in kinases and PARP enzymes.

  • Pi-Stacking Interactions: The fused benzene ring facilitates

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) within the enzyme active site, stabilizing the ligand-protein complex.
  • Vectorial Rigidity: The planar nature of the bicycle directs substituents at the C-4 position into deep hydrophobic pockets, allowing for high selectivity tuning.

Part 2: The PARP Revolution (Dominant Application)

Mechanism of Action: The "Trapping" Hypothesis

While early dogma suggested PARP inhibitors worked solely by catalytic inhibition (preventing DNA repair), the superior clinical efficacy of phthalazinone derivatives like Olaparib is attributed to PARP Trapping .[1][2] The inhibitor locks the PARP enzyme onto the DNA strand break, creating a cytotoxic lesion that is far more lethal than the single-strand break itself.

Figure 1: PARP Trapping and Synthetic Lethality Pathway

PARP_Trapping SSB Single Strand Break (SSB) Complex PARP-DNA Complex SSB->Complex Recruitment PARP PARP1 Enzyme PARP->Complex Trapped Trapped PARP-DNA Complex (Cytotoxic Lesion) Complex->Trapped Stabilization by Inhibitor Inhibitor Phthalazinone Inhibitor (e.g., Olaparib) Inhibitor->Trapped Collapse Replication Fork Collapse (Double Strand Break) Trapped->Collapse Stalls Replication Replication Replication Fork Arrives Replication->Collapse Repair HR Repair (BRCA1/2) Collapse->Repair Normal Cell Death Cell Death (Synthetic Lethality) Collapse->Death BRCA Deficient Cell Survival Cell Survival Repair->Survival

Caption: The mechanism of synthetic lethality. Phthalazinone inhibitors trap PARP on DNA, leading to replication fork collapse. In BRCA-deficient cells (unable to perform Homologous Recombination), this leads to apoptosis.

Structure-Activity Relationship (SAR) in Olaparib

The development of Olaparib highlighted critical SAR features of the phthalazinone scaffold:

  • C-1 Position (Lactam): Essential for H-bonding with Gly863 and Ser904 in the PARP active site.

  • C-4 Position: A bulky substituent here (e.g., the fluoro-benzyl-piperazine linker) extends into the solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting the core binding.

Part 3: Beyond PARP (Emerging Targets)

While PARP remains the primary commercial success, the scaffold is active against other distinct targets.

Table 1: Comparative Potency of Phthalazinone Derivatives Across Targets

TargetCompound ClassKey DerivativePotency (IC50)Mechanism / Application
PARP-1 Phthalazin-1(2H)-oneOlaparib ~5 nMDNA Repair Inhibition (Ovarian/Breast Cancer)
VEGFR-2 Anilino-phthalazineVatalanib (PTK787) 37 nMAngiogenesis Inhibition (Colorectal Cancer)
PDE4 4-Aryl-phthalazinoneCompound 29 0.52 µMAnti-inflammatory (Asthma/COPD)
DNMT3A Allosteric InhibitorCompound 1a ~8 µMEpigenetic Regulation (AML)
VEGFR-2 Inhibition

Vatalanib (PTK787) utilizes a chlorinated phthalazine core. While technically a fully aromatic phthalazine, it is metabolically related. It inhibits angiogenesis by blocking the ATP binding site of the VEGFR-2 kinase domain. The nitrogen atoms of the phthalazine ring mimic the adenine ring of ATP.

PDE4 Inhibition

Researchers have successfully replaced the cyclopentyloxy-bearing rolipram scaffold with a phthalazinone core. This modification often improves metabolic stability while maintaining potency against Phosphodiesterase 4 (PDE4), a target for respiratory diseases.

Part 4: Chemical Synthesis (Process Chemistry Route)

The "Green" Scalable Protocol

Traditional medicinal chemistry routes to Olaparib involved a low-yielding Horner–Wadsworth–Emmons reaction. A more recent, scalable process described in ACS Omega (2022) and Green Chemistry (2023) utilizes the industrial byproduct phthalhydrazide as a starting material, significantly improving atom economy.

Figure 2: Scalable Synthesis Workflow

Synthesis_Workflow Start Phthalhydrazide (Industrial Byproduct) Step1 Chlorination (POCl3, reflux) Start->Step1 Inter1 1,4-Dichlorophthalazine Step1->Inter1 Step2 Negishi Coupling (Organozinc Reagent) Inter1->Step2 Inter2 Key Benzyl Intermediate Step2->Inter2 Step3 Hydrolysis & Amidation (Cyclopropyl moiety) Inter2->Step3 Final Olaparib (>99% Purity) Step3->Final

Caption: Optimized process chemistry route avoiding toxic phosphonate intermediates. Key step is the Negishi coupling to install the benzyl linker.

Detailed Protocol: Synthesis of the Key Intermediate

Target: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[3][4][5][6][7]

1. Chlorination of Phthalhydrazide:

  • Reagents: Phthalhydrazide (1.0 equiv), POCl3 (excess, optimized to ~4-6 equiv).

  • Procedure: Suspend phthalhydrazide in POCl3. Heat to reflux (110°C) for 4-6 hours. The suspension will clear as the reaction proceeds.

  • Workup: Cool to RT. Pour slowly onto crushed ice/water (Exothermic!). Filter the white precipitate.

  • Product: 1,4-Dichlorophthalazine (Yield: ~85-90%).

2. Negishi Coupling (The Critical Step):

  • Rationale: This step installs the benzyl backbone without using the unstable phosphonate required in the HWE route.

  • Reagents: 1,4-Dichlorophthalazine (1.0 equiv), (3-(tert-butoxycarbonyl)-4-fluorobenzyl)zinc bromide (prepared in situ), Pd(PPh3)4 (0.05 equiv).

  • Procedure: In a dry flask under Argon, mix the dichlorophthalazine and catalyst in dry THF. Add the organozinc reagent dropwise at 0°C. Warm to 60°C and stir for 12 hours.

  • Hydrolysis: The resulting intermediate is hydrolyzed (NaOH/MeOH) to convert the chloro-phthalazine back to the phthalazinone (lactam) form and deprotect the ester/nitrile if present.

3. Validation:

  • HPLC: Monitor disappearance of the dichloro-precursor.

  • NMR: Confirm the presence of the characteristic singlet at ~12.6 ppm (NH of lactam) and the methylene bridge doublet at ~4.3 ppm.

References

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry (2015). [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega (2022).[3] [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (2023).[8] [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research (2012). [Link]

  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters (2024). [Link]

Sources

4-Oxo-3,4-dihydrophthalazine-1-carboxamide CAS 59908-31-5 data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS 59908-31-5 | Scaffold Analysis & Synthetic Protocols[1]

Executive Summary

4-Oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 59908-31-5) is a critical heterocyclic scaffold in medicinal chemistry, primarily recognized as a pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors . Its structural core—the phthalazinone moiety—mimics the nicotinamide domain of NAD+, allowing it to bind competitively to the catalytic site of PARP enzymes (PARP-1/2).

This compound serves as a versatile building block for next-generation chemotherapeutics. Unlike early-stage PARP inhibitors that focused solely on catalytic inhibition, derivatives of this scaffold are increasingly engineered for PARP trapping —the stabilization of PARP-DNA complexes—which drives synthetic lethality in BRCA-deficient cancer cells.

Key Applications:

  • Drug Discovery: Lead optimization for PARP-1, PARP-2, and PARP-10 inhibitors.

  • Oncology: Development of chemosensitizers and synthetic lethal agents for homologous recombination-deficient (HRD) tumors.

  • MDR Reversal: Investigation into P-glycoprotein (P-gp) inhibition to reverse multidrug resistance.

Chemical Identity & Physicochemical Profile

The compound is a fused bicyclic system featuring a diazine ring with a lactam functionality and a primary carboxamide group at the C1 position.

Property Data
IUPAC Name 4-Oxo-3,4-dihydrophthalazine-1-carboxamide
CAS Number 59908-31-5
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance White to beige crystalline solid
Melting Point >230 °C (Decomposes)
Solubility DMSO: Soluble (>20 mg/mL)Water: Poorly solubleEthanol: Sparingly soluble
pKa (Predicted) ~10.5 (NH lactam), ~15 (Amide)
H-Bond Donors 2 (Lactam NH, Amide NH₂)
H-Bond Acceptors 3 (Lactam C=O, Amide C=O, Pyridazine N)

Synthetic Pathways & Process Chemistry

The synthesis of CAS 59908-31-5 requires the construction of the phthalazinone core with a carbon substituent at the C1 position. Unlike simple phthalazinones derived from phthalic anhydride (which yield C1-oxygenated species), this target requires phthalonic acid precursors to install the C1-carboxyl functionality.

Pathway Logic: The Phthalonic Acid Route

The most robust industrial route involves the condensation of phthalonic acid with hydrazine, followed by amidation. This method avoids the formation of the thermodynamic "dead-end" product (phthalhydrazide) by ensuring the C1 carbon is pre-functionalized.

Visualized Workflow (DOT Diagram)

Synthesis_Workflow Start Phthalonic Acid (or Diethyl Ester) Intermediate 4-Oxo-3,4-dihydro- phthalazine-1-carboxylic acid (CAS 3260-44-4) Start->Intermediate Cyclocondensation Reflux (EtOH/AcOH) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate AcCl Acid Chloride Intermediate Intermediate->AcCl Chlorination Reflux Activation Thionyl Chloride (SOCl2) / DMF cat. Activation->AcCl Product Target Amide (CAS 59908-31-5) AcCl->Product Amidation 0°C -> RT Ammonia Ammonia (NH3 aq or gas) Ammonia->Product

Caption: Step-wise synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxamide from phthalonic acid precursors.

Detailed Experimental Protocol
Step 1: Cyclocondensation to Carboxylic Acid (CAS 3260-44-4)
  • Reagents: Suspend phthalonic acid (1.0 eq) in ethanol (10 vol). Add hydrazine hydrate (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux for 3–5 hours. The reaction typically proceeds via a hydrazone intermediate which cyclizes.

  • Workup: Cool the mixture to room temperature. The carboxylic acid derivative (CAS 3260-44-4) will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold ethanol and diethyl ether.

    • Checkpoint: Expect a high melting point solid (~230°C).

Step 2: Conversion to Carboxamide (CAS 59908-31-5)
  • Activation: Suspend the dried carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF.

  • Reflux: Heat to reflux until gas evolution (SO₂, HCl) ceases and the solid dissolves or forms a fine suspension (approx. 2–3 hours).

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene to ensure complete removal of acidic volatiles.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF or DCM. Cool to 0°C.

  • Addition: Slowly bubble anhydrous ammonia gas through the solution OR add concentrated aqueous ammonia (28%) dropwise while maintaining temperature <10°C.

  • Isolation: Stir at room temperature for 1 hour. The product often precipitates. Pour into ice water, filter the precipitate, and wash with water to remove ammonium salts.

  • Recrystallization: Recrystallize from DMSO/Water or Ethanol if necessary to obtain beige/white crystals.

Pharmacological Mechanism: PARP Inhibition

The phthalazinone carboxamide core is a "privileged structure" for binding to the NAD+ pocket of PARP enzymes.

Mechanism of Action (MOA)
  • Competitive Inhibition: The lactam group (NH-CO) forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain (residue numbering may vary by crystal structure, but the interaction with the glycine-serine backbone is conserved).

  • PARP Trapping: By binding to the catalytic site, the inhibitor locks PARP onto single-strand DNA breaks. This prevents the repair machinery from accessing the DNA, leading to replication fork collapse and double-strand breaks—lethal in BRCA1/2 deficient cells.

SAR Logic & Binding Topology

PARP_Binding Inhibitor Phthalazinone Scaffold NAD_Pocket NAD+ Binding Pocket (PARP) Inhibitor->NAD_Pocket Competes with NAD+ H_Bonds Hydrogen Bonds (Gly863 / Ser904) NAD_Pocket->H_Bonds Anchoring DNA_Trap PARP-DNA Trapping Complex H_Bonds->DNA_Trap Stabilizes Complex Lethality Synthetic Lethality (BRCA-/- Cells) DNA_Trap->Lethality Replication Fork Collapse

Caption: Mechanism of PARP inhibition and trapping by the phthalazinone scaffold.

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: The primary amide can be slightly hygroscopic. Store in a desiccator.

  • Temperature: Stable at room temperature; long-term storage recommended at 2–8°C.

  • Solvent Compatibility: Avoid storing in DMSO for prolonged periods at high temperatures (>40°C) to prevent potential oxidation or hydrolysis.

Safety Profile (GHS)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the thionyl chloride activation step.

References

  • Synthesis of Phthalazinone Derivatives: Bioorganic Chemistry. (2019). "Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives." Link

  • PARP Inhibitor Scaffolds:Journal of Medicinal Chemistry. (2008). "Discovery and Optimization of Phthalazinone-Based PARP Inhibitors." (General reference for the scaffold class).
  • Precursor Characterization: PubChem Compound Summary. "4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4)."[1] Link

  • Phthalazinone Chemistry: Journal of the Chemical Society. "Action of phenylhydrazine on phthalaldehydic and phthalonic acids." Link

  • Spectral Data Validation:Journal of Chemical Research. (2012). "Synthesis and Spectral Characterization of Some Phthalazinone Derivatives.

Sources

An In-depth Technical Guide to the Mechanism of Action for Phthalazinone-Based Antitumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of a Core Oncological Advance

February 15, 2026

Abstract

The advent of targeted therapies has revolutionized the landscape of oncology, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy to more precise, mechanism-driven interventions. Among the most significant breakthroughs in this domain is the development of phthalazinone-based antitumor agents, a class of drugs that have profoundly impacted the treatment of cancers with specific DNA damage response (DDR) deficiencies. This technical guide provides an in-depth exploration of the core mechanism of action of these agents, focusing on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). We will dissect the dual mechanisms of catalytic inhibition and the clinically crucial concept of PARP trapping, explain the principle of synthetic lethality that underpins their efficacy in BRCA-mutated cancers, and provide detailed protocols for key experiments that are fundamental to the research and development of these transformative therapies. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive and technically grounded understanding of this important class of therapeutics.

Introduction: The Rise of Phthalazinone-Based PARP Inhibitors

The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several highly successful antitumor agents.[1][2][3][4] These compounds have been investigated for a range of biological activities, but their most profound impact has been as inhibitors of the PARP family of enzymes.[1][2][3][4] PARP enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery that detects and repairs single-strand breaks (SSBs) in DNA.[5][6][7]

The therapeutic rationale for targeting PARP arose from the observation that cancer cells with mutations in the BRCA1 or BRCA2 genes are exquisitely sensitive to PARP inhibition.[5][7] BRCA1 and BRCA2 are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[5][8] This convergence of a tumor-specific genetic vulnerability with a targeted pharmacological agent laid the groundwork for the clinical success of phthalazinone-based PARP inhibitors such as Olaparib and Talazoparib.[5][9][10]

This guide will elucidate the nuanced mechanisms that drive the potent and selective antitumor activity of these agents, moving from the foundational concept of enzymatic inhibition to the more complex and clinically significant phenomenon of PARP trapping.

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

The antitumor efficacy of phthalazinone-based PARP inhibitors is not solely derived from the inhibition of PARP's enzymatic activity but also from a more cytotoxic mechanism known as PARP trapping.

Catalytic Inhibition of PARP

Under normal physiological conditions, when a single-strand break in DNA occurs, PARP1 rapidly binds to the damaged site.[7] This binding event activates the enzyme, which then utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation.[5][9] These PAR chains act as a scaffold to recruit other DNA repair proteins, including XRCC1, to the site of damage, facilitating the repair of the single-strand break.[11]

Phthalazinone-based PARP inhibitors are structurally designed to mimic the nicotinamide moiety of NAD+, allowing them to bind to the catalytic domain of PARP1 and PARP2.[9] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the necessary DNA repair machinery.[8][11] Consequently, the single-strand breaks are not efficiently repaired.

While significant, the inhibition of PARP's catalytic activity alone is not sufficient to explain the profound cytotoxicity observed with many of these agents.

PARP Trapping: A More Potent Cytotoxic Mechanism

A more critical and cytotoxic mechanism of action for many phthalazinone-based PARP inhibitors is the trapping of the PARP enzyme onto DNA.[9][12] In this process, the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the dissociation of the enzyme from the site of the DNA break.[9][12] These trapped PARP-DNA complexes are highly cytotoxic lesions that obstruct DNA replication and transcription, leading to the formation of more severe double-strand breaks when encountered by the replication fork.[9]

Different PARP inhibitors exhibit markedly different potencies in their ability to trap PARP. For instance, Talazoparib is a significantly more potent PARP trapping agent than Olaparib, a difference that can be up to 100-fold or more.[9][13] This disparity in trapping efficiency is believed to contribute to the differences in clinical efficacy and toxicity profiles among various PARP inhibitors.[13][14] The superior trapping ability of Talazoparib is thought to be a key driver of its high potency.[13][14]

The following diagram illustrates the dual mechanism of action of phthalazinone-based PARP inhibitors.

PARP_Inhibitor_Mechanism Figure 1: Dual Mechanism of Phthalazinone-Based PARP Inhibitors cluster_0 Normal DNA Repair (Base Excision Repair) cluster_1 Action of Phthalazinone-Based PARP Inhibitors SSB Single-Strand Break (SSB) PARP1 PARP1 binds to SSB SSB->PARP1 PARylation PARP1 is activated, synthesizes PAR chains (PARylation) PARP1->PARylation Inhibitor Phthalazinone-based PARP Inhibitor PARP1->Inhibitor Inhibits PARP_Trapping PARP Trapping: Stabilizes PARP-DNA complex PARP1->PARP_Trapping Traps Recruitment Recruitment of DNA repair proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB is repaired Recruitment->Repair Catalytic_Inhibition Catalytic Inhibition: Prevents PARylation Inhibitor->Catalytic_Inhibition Inhibitor->PARP_Trapping Unrepaired_SSB Accumulation of unrepaired SSBs Catalytic_Inhibition->Unrepaired_SSB DSB_Formation Formation of Double-Strand Breaks (DSBs) during replication PARP_Trapping->DSB_Formation Unrepaired_SSB->DSB_Formation

Caption: Dual mechanism of phthalazinone-based PARP inhibitors.

The Principle of Synthetic Lethality

The clinical success of phthalazinone-based PARP inhibitors is rooted in the concept of synthetic lethality.[5][15] Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability.[5][15]

In the context of PARP inhibitors, the two pathways are:

  • PARP-mediated single-strand break repair.

  • Homologous recombination (HR)-mediated double-strand break repair.

Normal, healthy cells possess both functional pathways. If PARP is inhibited, the resulting double-strand breaks can still be efficiently repaired by the HR pathway, and the cells survive.[5]

However, many cancers, particularly those with germline or somatic mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[5][8] These cancer cells are heavily reliant on PARP-mediated repair to maintain genomic integrity.[8] When PARP is inhibited in these HR-deficient cells, they are unable to repair the accumulating double-strand breaks, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][7]

This selective killing of cancer cells while sparing normal tissues is the hallmark of a successful targeted therapy and is the foundation of the therapeutic window for PARP inhibitors.[5]

The following diagram illustrates the principle of synthetic lethality.

Synthetic_Lethality Figure 2: The Principle of Synthetic Lethality cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA-mutant) Normal_PARP Functional PARP Normal_SSB_Repair SSB Repair Blocked Normal_HR Functional Homologous Recombination (HR) Normal_DSB_Repair DSBs repaired by HR Normal_PARPi PARP Inhibitor Normal_PARPi->Normal_SSB_Repair Normal_SSB_Repair->Normal_DSB_Repair Normal_Viability Cell Viability Normal_DSB_Repair->Normal_Viability Cancer_PARP Functional PARP Cancer_SSB_Repair SSB Repair Blocked Cancer_HR Deficient Homologous Recombination (HR) Cancer_DSB_Repair DSBs accumulate Cancer_PARPi PARP Inhibitor Cancer_PARPi->Cancer_SSB_Repair Cancer_SSB_Repair->Cancer_DSB_Repair Cancer_Death Cell Death (Apoptosis) Cancer_DSB_Repair->Cancer_Death

Caption: The principle of synthetic lethality in cancer therapy.

Experimental Protocols for Characterizing Phthalazinone-Based PARP Inhibitors

The characterization of novel phthalazinone-based PARP inhibitors requires a suite of biochemical and cell-based assays to determine their potency, mechanism of action, and cellular effects. The following are detailed protocols for key experiments in this workflow.

In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Principle: Histone proteins are coated onto a 96-well plate. The PARP1 enzyme is added along with biotin-labeled NAD+. In the absence of an inhibitor, PARP1 will PARylate the histones using the biotin-labeled NAD+. The extent of PARylation is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well white plate with histone H1 (100 µL/well of 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL/well of blocking buffer (PBS with 2% BSA) for 1 hour at room temperature.

  • Compound Preparation: Prepare serial dilutions of the phthalazinone-based test compound in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

  • Reaction Setup:

    • Add 25 µL of the test compound dilutions to the wells.

    • Add 25 µL of a solution containing activated DNA (e.g., sonicated calf thymus DNA) to each well.

    • Add 25 µL of a solution containing purified recombinant PARP1 enzyme (e.g., 0.5 units/well) to each well.

    • Initiate the reaction by adding 25 µL of a solution containing biotinylated NAD+ (final concentration 1 µM) to each well.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with 200 µL/well of wash buffer.

    • Add 100 µL of a chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

PARP Trapping Assay (In-Cell Western)

This assay measures the amount of PARP1 that is trapped on the chromatin in cells treated with a PARP inhibitor.

Principle: Cells are treated with the test compound, and then the soluble cytoplasmic and nucleoplasmic proteins are extracted, leaving the chromatin-bound proteins. The amount of chromatin-bound PARP1 is then quantified using an in-cell western assay with a primary antibody against PARP1 and a fluorescently labeled secondary antibody.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., a BRCA-deficient cell line like Capan-1) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the phthalazinone-based test compound for a specified time (e.g., 4 hours).

  • Cell Lysis and Fractionation:

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of a hypotonic lysis buffer (e.g., containing 0.1% Triton X-100) and incubate on ice for 10 minutes to extract soluble proteins.

    • Carefully aspirate the lysate, leaving the chromatin-bound proteins attached to the plate.

  • Fixation and Permeabilization:

    • Fix the remaining cellular material with 100 µL of 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with 100 µL of 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the wells with 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

    • Add 50 µL of primary antibody against PARP1 (diluted in blocking buffer) and incubate overnight at 4°C.

    • Wash the wells three times with wash buffer (PBS with 0.1% Tween-20).

    • Add 50 µL of an infrared fluorescently labeled secondary antibody (e.g., IRDye 800CW) and a DNA counterstain (for normalization) and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the wells three times with wash buffer and once with PBS. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the integrated intensity of the PARP1 signal and normalize it to the DNA counterstain signal. Plot the normalized PARP1 signal against the compound concentration to determine the EC50 for PARP trapping.

The following diagram illustrates the experimental workflow for the PARP trapping assay.

PARP_Trapping_Workflow Figure 3: Experimental Workflow for PARP Trapping Assay Start Start: Seed cells in 96-well plate Treatment Treat cells with PARP inhibitor Start->Treatment Lysis Lyse cells with hypotonic buffer to remove soluble proteins Treatment->Lysis Fixation Fix remaining chromatin- bound proteins Lysis->Fixation Permeabilization Permeabilize cells Fixation->Permeabilization Blocking Block non-specific antibody binding Permeabilization->Blocking Primary_Ab Incubate with primary antibody (anti-PARP1) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody and DNA counterstain Primary_Ab->Secondary_Ab Imaging Scan plate with infrared imaging system Secondary_Ab->Imaging Analysis Analyze data: Normalize PARP1 signal to DNA signal Imaging->Analysis End End: Determine EC50 for PARP trapping Analysis->End

Caption: Experimental workflow for the in-cell western PARP trapping assay.

Cell Viability Assay (Synthetic Lethality)

This assay determines the cytotoxic effect of the PARP inhibitor, particularly in cell lines with and without HR deficiency.

Principle: A BRCA-proficient cell line and its isogenic BRCA-deficient counterpart are treated with serial dilutions of the test compound. After a period of incubation, cell viability is assessed using a reagent such as resazurin (which is converted to the fluorescent resorufin by metabolically active cells) or a luminescence-based assay that measures ATP levels.

Step-by-Step Methodology:

  • Cell Seeding: Seed a BRCA-proficient cell line (e.g., DLD1) and a BRCA-deficient cell line (e.g., DLD1-BRCA2-/-) in separate 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the phthalazinone-based test compound.

  • Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for multiple cell divisions and for the cytotoxic effects to manifest.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo® for ATP measurement or alamarBlue® for resazurin reduction) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition: Read the luminescence or fluorescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle-treated control. Determine the IC50 value for each cell line and compare the sensitivity of the BRCA-deficient line to the BRCA-proficient line to demonstrate synthetic lethality.

Quantitative Data Summary

The following table summarizes representative potency data for two key phthalazinone-based PARP inhibitors, Olaparib and Talazoparib, highlighting the difference in their catalytic inhibition versus PARP trapping activities.

CompoundPARP1 Catalytic Inhibition IC50 (nM)PARP Trapping EC50 (nM)Reference
Olaparib ~5~50[14],[13]
Talazoparib ~1~0.5[14],[9],[13]

Note: The exact IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.

Conclusion and Future Directions

Phthalazinone-based PARP inhibitors represent a landmark achievement in targeted cancer therapy. Their dual mechanism of catalytic inhibition and, more importantly, PARP trapping, leverages the principle of synthetic lethality to selectively eliminate cancer cells with deficiencies in homologous recombination. The profound clinical benefit observed with agents like Olaparib and Talazoparib in patients with BRCA-mutated cancers has validated this approach and spurred further research and development.

Future efforts in this field are focused on several key areas:

  • Developing next-generation PARP inhibitors: This includes agents with enhanced selectivity for PARP1 over other PARP isoforms to potentially improve the therapeutic index and reduce off-target toxicities.[16][17]

  • Overcoming resistance: As with any targeted therapy, acquired resistance is a clinical challenge. Research is ongoing to understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome or prevent it.[18]

  • Expanding the clinical utility: Clinical trials are exploring the use of PARP inhibitors in other cancer types with "BRCAness" (i.e., HR deficiency not caused by BRCA mutations), as well as in combination with other therapies such as immunotherapy and other DNA damage response inhibitors.[11][19]

The continued exploration of the phthalazinone scaffold and the intricate biology of the DNA damage response promises to yield even more effective and precisely targeted therapies for a growing population of cancer patients. The experimental frameworks detailed in this guide provide the fundamental tools for advancing this exciting and impactful area of oncology research.

References

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The Phthalazinone Scaffold: A Privileged Structure in Oncology with a Focus on 4-Oxo-3,4-dihydrophthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel and effective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the phthalazinone core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting key oncogenic pathways. This technical guide provides a comprehensive overview of the therapeutic potential of the phthalazinone scaffold in oncology, with a specific focus on 4-Oxo-3,4-dihydrophthalazine-1-carboxamide and its derivatives. We will delve into the primary mechanism of action, namely the inhibition of Poly(ADP-ribose) polymerase (PARP), and explore other relevant molecular targets. This guide will further detail the preclinical evaluation of these compounds, including essential in vitro and in vivo experimental protocols, and discuss the significant clinical outcomes of phthalazinone-based drugs, underscoring the translational promise of this chemical class.

Introduction: The Rise of the Phthalazinone Scaffold in Oncology

The phthalazinone moiety, a bicyclic aromatic system containing two adjacent nitrogen atoms, has garnered significant attention in drug discovery due to its broad spectrum of pharmacological activities.[1] In the realm of oncology, this scaffold has proven to be a cornerstone in the design of targeted therapies.[2] Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of interactions with various biological targets, leading to the development of potent and selective inhibitors of cancer-driving proteins.[3]

One of the most notable successes of the phthalazinone scaffold is its incorporation into several clinically approved Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[4] PARP enzymes are critical components of the DNA damage response (DDR), and their inhibition has proven to be a highly effective strategy against tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[5] This concept of "synthetic lethality" has revolutionized the treatment landscape for certain types of ovarian and breast cancers.[5][6]

Beyond PARP, phthalazinone derivatives have been designed to target other crucial players in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, highlighting the scaffold's versatility.[2][7] This guide will explore the multifaceted therapeutic potential of phthalazinone-based compounds, with 4-Oxo-3,4-dihydrophthalazine-1-carboxamide serving as a representative example of this promising class of molecules.

Mechanism of Action: Targeting the Pillars of Cancer Progression

The anticancer activity of phthalazinone derivatives stems from their ability to interact with and inhibit key proteins involved in tumor growth, survival, and metastasis.

Primary Target: Poly(ADP-ribose) Polymerase (PARP) Inhibition

The most well-established mechanism of action for many anticancer phthalazinones is the inhibition of PARP enzymes, particularly PARP1.[8] PARP1 plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9] In normal cells, if PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination repair (HRR) pathway.

However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised. The inhibition of PARP in these "HRR-deficient" cells leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.[5]

Figure 1: Mechanism of synthetic lethality with PARP inhibitors.

Other Oncogenic Targets

The versatility of the phthalazinone scaffold allows for its adaptation to target other critical cancer pathways:

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Several phthalazinone derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2, thereby blocking tumor angiogenesis.[10][11]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, when overexpressed or mutated, can drive cell proliferation and survival in various cancers. Phthalazinone-based compounds have been developed as EGFR inhibitors, demonstrating cytotoxic effects in EGFR-dependent cancer cell lines.[12]

Preclinical Evaluation: From Benchtop to In Vivo Models

The journey of a potential anticancer compound from discovery to clinical application involves rigorous preclinical evaluation.

In Vitro Assessment of Cytotoxicity

The initial screening of novel phthalazinone derivatives typically involves assessing their cytotoxic effects against a panel of human cancer cell lines.

Table 1: Representative In Vitro Cytotoxicity of Phthalazinone Derivatives

Compound ClassCancer Cell LineIC50 (µM)TargetReference
PhenylphthalazinonesA549 (Lung)0.097PARP-1[8]
BenzylphthalazinonesMDA-MB-231 (Breast)0.57EGFR[12]
Dithiocarbamate HybridsA-2780 (Ovarian)5.20Not specified[1]
Piperazinylphthalazines-0.35VEGFR-2[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the phthalazinone compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Workflow for the MTT cell viability assay.

In Vivo Efficacy Assessment

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their antitumor efficacy and safety in a living organism.

Choice of In Vivo Model: Orthotopic vs. Subcutaneous Xenografts

  • Subcutaneous Models: Involve implanting tumor cells under the skin of immunocompromised mice. They are technically simpler, and tumor growth is easily monitored.[13]

  • Orthotopic Models: Involve implanting tumor cells into the organ of origin (e.g., breast cancer cells into the mammary fat pad). These models more accurately recapitulate the tumor microenvironment and metastatic potential.[14][15]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Model Establishment: Implant human cancer cells (e.g., a BRCA-deficient ovarian cancer cell line) subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the phthalazinone compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Monitoring: Measure tumor volume with calipers (for subcutaneous models) or via imaging techniques (for orthotopic models) at regular intervals. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

A recent study on a novel phthalazinone derivative, YCH1899, demonstrated significant dose-dependent antitumor activity in xenograft models derived from olaparib- and talazoparib-resistant cells, highlighting the potential to overcome acquired resistance.[16]

Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide

The synthesis of the core compound can be achieved through a multi-step process starting from readily available reagents.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.

    • A common method involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of an acid catalyst, such as acetic acid. The reaction mixture is typically heated under reflux.

    • Alternatively, 2-acylbenzoic acids can be cyclized with hydrazine hydrate.

  • Step 2: Conversion to 4-Oxo-3,4-dihydrophthalazine-1-carboxamide.

    • The carboxylic acid from Step 1 can be converted to the corresponding amide through various standard amidation procedures. A common method involves activating the carboxylic acid with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an amine source, such as ammonia or an ammonium salt.[9]

    • Alternatively, the carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

Clinical Landscape and Future Directions

The clinical success of phthalazinone-based PARP inhibitors provides a strong validation for the therapeutic potential of this scaffold.

Table 2: Key Clinical Trial Results for Phthalazinone-based PARP Inhibitors

DrugTrialCancer TypeKey FindingReference
OlaparibOlympiADMetastatic Breast Cancer (gBRCAm)Reduced risk of progression by 42% vs. chemotherapy.[15]
OlaparibOlympiAHigh-Risk, Early Breast Cancer (gBRCAm)35% reduction in risk of invasive or distant recurrence at 6 years.[14]
OlaparibSOLO-1Advanced Ovarian Cancer (BRCAm)Median overall survival not reached vs. 75.2 months with placebo.
VeliparibSWOG S1416Triple-Negative Breast Cancer (BRCA-like)Extended median progression-free survival (5.9 vs. 4.2 months).[13]
SaruparibPETRA (Phase I/II)HRR-deficient Breast CancerObjective response rate of 48.4% and median progression-free survival of 9.1 months.[3]

The development of next-generation phthalazinone derivatives is focused on improving selectivity (e.g., PARP1-specific inhibitors to reduce toxicity) and overcoming mechanisms of resistance to existing therapies.[3][16] Furthermore, the exploration of phthalazinone-based inhibitors for other targets like VEGFR-2 continues to be an active area of research, with the potential to yield novel anti-angiogenic therapies.[10]

Conclusion

The 4-oxo-3,4-dihydrophthalazine scaffold represents a highly valuable pharmacophore in the design of novel anticancer agents. The proven clinical efficacy of phthalazinone-based PARP inhibitors has established a clear path for the development of new therapies based on this core structure. The versatility of this scaffold allows for the targeting of multiple oncogenic pathways, offering the potential for new monotherapies and combination strategies. As our understanding of cancer biology deepens, the rational design of novel 4-Oxo-3,4-dihydrophthalazine-1-carboxamide derivatives and related compounds will undoubtedly continue to be a fruitful area of research, with the promise of delivering more effective and less toxic treatments for a range of malignancies.

References

  • ecancer. (2023, February 1). Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer. [Link]

  • PARP Inhibition Shows Long-term Survival Benefits for Patients With High-risk, BRCA-positive Breast Cancer. (2024, December 11). SABCS. [Link]

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  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. [Link]

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Identification of Phthalazinone Derivatives for Multidrug Resistance Reversal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the identification and validation of phthalazinone derivatives as potent agents for reversing multidrug resistance (MDR) in cancer. As a senior application scientist, the following narrative synthesizes established methodologies with the underlying scientific rationale, offering a robust framework for research and development in this critical area of oncology.

Part 1: The Challenge of Multidrug Resistance in Oncology

Chemotherapy remains a cornerstone of cancer treatment, but its efficacy is frequently undermined by the development of MDR.[1] This phenomenon, where cancer cells become simultaneously resistant to a variety of structurally and mechanistically distinct anticancer drugs, is a primary cause of treatment failure.[1][2]

A major mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters.[1][3] These membrane proteins function as energy-dependent efflux pumps, actively expelling chemotherapeutic agents from the cell's interior, thereby reducing the intracellular drug concentration to sub-lethal levels.[1][4] Among the most clinically relevant ABC transporters are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][3][5] The development of agents that can inhibit these transporters is a crucial strategy to restore chemosensitivity in resistant tumors.[4][6]

cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapy Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapy Drug Drug_in->Pgp Binding Extracellular Extracellular Space Drug_out->Extracellular ATP ATP ATP->Pgp Energy Nucleus Nucleus (Target)

Caption: Mechanism of P-glycoprotein mediated multidrug resistance.

Part 2: The Phthalazinone Scaffold: A Versatile Tool for MDR Reversal

The phthalazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds with diverse pharmacological activities, including anticancer properties.[7][8][9] Several phthalazinone derivatives have been investigated as inhibitors of various cancer-related targets such as PARP, VEGFR-2, and Aurora kinases.[7][8][10]

Notably, this scaffold has emerged as a promising tool for developing P-glycoprotein inhibitors.[7][8] The structural features of phthalazinone derivatives allow for molecular modifications that can enhance their binding affinity to ABC transporters, thereby blocking the efflux of co-administered chemotherapy drugs.[5][11] This inhibition restores the cytotoxic concentration of anticancer agents within the tumor cell, effectively reversing the resistance phenotype.

cluster_cell MDR Cancer Cell + Reversal Agent Pgp P-glycoprotein (P-gp) (Inhibited) Drug_in Chemotherapy Drug Nucleus Nucleus (Apoptosis) Drug_in->Nucleus Accumulation & Cytotoxicity Phthalazinone Phthalazinone Derivative Phthalazinone->Pgp Inhibition ATP ATP ATP->Pgp Energy (Blocked)

Caption: Action of a phthalazinone derivative inhibiting P-gp.

Part 3: A Validated Workflow for Discovery and Evaluation

The identification of a potent and clinically viable phthalazinone-based MDR reversal agent requires a systematic and rigorous evaluation pipeline. This process progresses from initial design and synthesis through comprehensive in vitro screening to preclinical validation in vivo.

cluster_workflow MDR Reversal Agent Discovery Pipeline A Design & Synthesis of Phthalazinone Derivatives B In Vitro Screening (MDR Cell Lines) A->B Library of Compounds C Lead Compound Selection B->C Potency & SAR Data D In Vivo Efficacy (Xenograft Models) C->D Optimized Lead E Preclinical Candidate D->E Safety & Efficacy Data

Sources

Methodological & Application

Application Note: High-Precision Molecular Docking of Phthalazinone Carboxamides into PARP1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical target in oncology, particularly for BRCA-deficient cancers.[1][2] The phthalazinone carboxamide scaffold (exemplified by Olaparib) represents a privileged structure that mimics the nicotinamide moiety of NAD+. While standard docking protocols often yield "reasonable" poses, they frequently fail to correlate with experimental


 values due to the neglect of specific solvation effects and tautomeric states unique to this scaffold.

This guide provides a high-fidelity protocol for docking phthalazinone carboxamides into the PARP1 catalytic domain. It moves beyond "black-box" docking, emphasizing the structural causality required for predictive accuracy.

Structural Foundation: The Nicotinamide Pocket

To dock successfully, one must understand the "lock" before shaping the "key." The PARP1 catalytic domain (CAT) binds NAD+ in a deep cleft. Phthalazinone inhibitors compete directly with nicotinamide.

Critical Interaction Network

For a phthalazinone carboxamide to bind with nanomolar affinity, it must satisfy a specific pharmacophore defined by three residues:

  • Gly863: The backbone amide acts as a Hydrogen Bond (H-bond) donor/acceptor pair for the inhibitor's carboxamide group.

  • Ser904: Its hydroxyl group forms a critical H-bond with the phthalazinone carbonyl or the carboxamide oxygen.

  • Tyr907: Provides a "sandwich"

    
    -stacking interaction that stabilizes the aromatic phthalazinone core.
    

Expert Insight: Many failed docking experiments occur because the algorithm flips the carboxamide group 180°, breaking the H-bond network with Gly863. Visual inspection of this specific dihedral angle is mandatory during post-docking analysis.

Pre-Docking Preparation Protocols

Protein Preparation (The Receptor)

Standard PDB ID:5DS3 (Crystal structure of PARP1 with Olaparib) or 7KK4 . Resolution Target:


 Å.[3][4][5]

Step-by-Step Workflow:

  • Isolation: Remove secondary chains (if valid dimer is not required) and non-essential ions.

  • Water Management (CRITICAL):

    • Standard practice: Remove all waters.

    • PARP1 Specific Practice: You must retain specific structural waters if they bridge the ligand to the protein. However, for the phthalazinone scaffold specifically, the inhibitor often displaces the catalytic water.

    • Protocol: Remove solvent, but flag the region near Glu988 . If your ligand lacks a tail that extends into the solvent front, a water molecule here may need to be treated as a rigid part of the receptor (e.g., using "Toggle" water settings in GLIDE or GOLD).

  • Protonation States (pH 7.4):

    • His862: Ensure this is protonated on the

      
       (HIE/HID check) to avoid steric clash or electrostatic repulsion with the inhibitor core.
      
    • Glu988: Treat as deprotonated (negative charge) in the active state.

Ligand Preparation (The Ligand)

The phthalazinone core is capable of lactam-lactim tautomerism.

  • Tautomer Generation: Force the lactam (keto) tautomer. The lactim (enol) form is energetically unfavorable in the PARP1 pocket despite potential aromaticity arguments.

  • Stereochemistry: Generate 3D conformations.

  • Carboxamide Rotation: The amide group (

    
    ) has a rotational barrier. Ensure your conformational sampling allows for a trans arrangement relative to the phthalazinone core if sterically permitted, as this mimics the bioactive conformation of NAD+.
    

Experimental Protocol: Docking Workflow

This protocol is software-agnostic but assumes a Genetic Algorithm (GA) or similar search efficiency (e.g., AutoDock Vina, GLIDE XP, GOLD).

Phase 1: Grid Generation
  • Center: Define the grid box center using the coordinates of the co-crystallized ligand (e.g., Olaparib in 5DS3).

  • Dimensions:

    
     Å. Do not make the box too large; the PARP1 pocket is deep and narrow. Excess space increases the noise of false-positive binding in the solvent-exposed regions.
    
Phase 2: The Search Algorithm
  • Exhaustiveness: Set to High (or 80 in Vina). The π-stacking interactions require precise sampling of the aromatic ring orientation.

  • Constraints (Optional but Recommended):

    • Apply a Positional Constraint (radius 1.5 Å) on the phthalazinone core if you are running a scaffold-hopping study.

    • Apply an H-bond Constraint on Gly863 backbone NH. This forces the algorithm to prioritize poses that satisfy the critical "nicotinamide mimicry."

Phase 3: Validation (Self-Docking)

Before docking new compounds, re-dock the crystallized ligand (Olaparib) from 5DS3.

  • Success Metric: RMSD

    
     Å between the docked pose and the crystal pose.[5]
    
  • Interaction Check: The docked pose must recapitulate the

    
    -stacking with Tyr907.
    

Visualization of Signaling & Workflow

Diagram 1: The Docking Workflow

This flowchart outlines the decision-making process for high-precision PARP1 docking.

PARP1_Docking_Workflow Start Start: Phthalazinone Carboxamide Candidates Prep_Prot Protein Prep (PDB: 5DS3) Retain Glu988 context Start->Prep_Prot Prep_Lig Ligand Prep Force Lactam Tautomer Start->Prep_Lig Grid Grid Generation Center: NAD+ Pocket Prep_Prot->Grid Dock Docking (Genetic Algorithm) Constraint: Gly863 H-Bond Prep_Lig->Dock Grid->Dock Filter Post-Docking Filter 1. RMSD (Ref) 2. Tyr907 Stacking Dock->Filter Output Selected Bioactive Poses Filter->Output

Caption: Optimized workflow for docking phthalazinone derivatives, emphasizing tautomer control and specific residue constraints.

Diagram 2: Interaction Map (The "Pharmacophore")

This diagram visualizes the non-negotiable interactions required for a successful hit.

Interaction_Map Ligand Phthalazinone Carboxamide Gly863 Gly863 (Backbone) Ligand->Gly863 H-Bond (Bidentate) Ser904 Ser904 (Side Chain) Ligand->Ser904 H-Bond Tyr907 Tyr907 (Aromatic) Ligand->Tyr907 Pi-Stacking Glu988 Glu988 (Catalytic) Ligand->Glu988 Electrostatic/Water Bridge

Caption: Critical interaction fingerprint within the PARP1 active site. Green dashed lines indicate Hydrogen Bonds; Red dotted lines indicate Pi-interactions.

Post-Docking Analysis & Troubleshooting

Quantitative Data Summary

Use the following thresholds to filter your docking results.

ParameterAcceptance ThresholdPhysical Meaning
Binding Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)

kcal/mol
Predicted high-affinity binder (nanomolar range).[6]
RMSD (vs Crystal)

Å
Structural fidelity of the protocol.[3]
Gly863 Distance

Å
Optimal H-bond length for the carboxamide.
Tyr907 Centroid Dist.

Å
Optimal T-shaped or parallel displaced

-stacking.
Common Failure Modes
  • The "Flipped" Amide: The carboxamide group (

    
    ) rotates to point the oxygen away from Gly863.
    
    • Fix: Manually inspect top poses. If systematic, add a torsional penalty or angle constraint during ligand prep.

  • Steric Clash with Loop 860-870: Large substituents on the phthalazinone N-position can clash with the flexible loop region.

    • Fix: Run an "Induced Fit" docking (e.g., Schrödinger IFD) to allow side-chain flexibility in residues 860-870.

References

  • Crystal Structure of PARP1 with Olaparib (PDB: 5DS3) Source: RCSB Protein Data Bank URL:[Link]

  • Structure of the catalytic domain of PARP1 in complex with olaparib (PDB: 7KK4) Source: RCSB Protein Data Bank URL:[Link]

  • Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis and Molecular Docking Source: ResearchGate (2026 Pre-print/Article) URL:[Link]

  • Validation of Molecular Docking Programs (RMSD Thresholds) Source: NCBI / PubMed Central URL:[Link]

Sources

HPLC method development for analyzing phthalazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Phthalazinone Derivatives

Executive Summary & Chemical Context

Phthalazinone derivatives represent a critical scaffold in medicinal chemistry, most notably as Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology (e.g., Olaparib). Structurally, these compounds feature a rigid, nitrogen-rich bicyclic core that presents unique chromatographic challenges.

The "Senior Scientist" Perspective: Developing robust methods for phthalazinones requires navigating three specific physicochemical hurdles:

  • Lactam-Lactim Tautomerism: The phthalazinone core exists in equilibrium between the keto (lactam) and enol (lactim) forms. While the keto form is thermodynamically favored, improper mobile phase pH or protic solvents can induce peak splitting or broadening due to rapid interconversion during the run.

  • Basic Nitrogen Interactions: Most bioactive derivatives (like Olaparib) append piperazine or piperidine tails to the core, introducing basic pKa values (typically 8.0–9.5). This leads to severe peak tailing on standard silica columns due to silanol interactions.

  • Solubility: The rigid aromatic core confers high lipophilicity (LogP ~1–3) and poor aqueous solubility, necessitating careful diluent selection to prevent precipitation in the injector or column head.

Method Development Strategy

The following workflow outlines the decision matrix for selecting stationary phases and mobile phase modifiers.

Stationary Phase Selection
  • Primary Choice (C18 with High Carbon Load): A high-coverage C18 column (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus) is the gold standard. The steric protection of the silanols reduces secondary interactions with the basic nitrogens.

  • Alternative (Charged Surface Hybrid - CSH): If tailing persists (>1.5), use a CSH C18 column. These have a low-level positive surface charge that electrostatically repels protonated basic analytes, sharpening the peak.

  • Orthogonal Choice (Phenyl-Hexyl): For separating closely eluting aromatic impurities (e.g., synthesis intermediates), Phenyl-Hexyl phases offer unique

    
     selectivity that C18 lacks.
    
Mobile Phase & pH Control
  • Acidic Conditions (Recommended): Operating at pH 2–3 (using Formic Acid or TFA) ensures the basic nitrogen side chains are fully protonated. This stabilizes the molecule and improves solubility.

    • Note on TFA: While Trifluoroacetic acid (0.1%) gives the best peak shape due to ion-pairing, it suppresses MS signal. For LC-MS compatible methods, use 0.1% Formic Acid.

  • Basic Conditions (High pH): If using a hybrid particle column (pH stable 1–12), running at pH 10 (Ammonium Hydroxide) deprotonates the basic amines (neutral state), often resulting in higher retention and different selectivity.

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for developing this method, aligned with ICH Q14 (Analytical Procedure Development) principles.

MethodDevWorkflow Start Start: Phthalazinone Structure Analysis Solubility Solubility Screen (DMSO/MeOH/Water) Start->Solubility ColumnSelect Column Screening (C18 vs. CSH vs. Phenyl) Solubility->ColumnSelect pHScout pH Scouting (Acidic pH 2.0 vs Basic pH 10.0) ColumnSelect->pHScout Decision Peak Tailing < 1.2? pHScout->Decision Optimize Gradient & Temp Optimization Decision->Optimize Yes FailLoop Switch Buffer/Column Decision->FailLoop No Validation ICH Q2(R2) Validation (Specificity, Linearity, etc.) Optimize->Validation FailLoop->ColumnSelect

Caption: Logical workflow for optimizing HPLC conditions for nitrogen-rich heterocycles, prioritizing peak symmetry.

Detailed Experimental Protocol

This protocol is designed for Olaparib but is applicable to most phthalazinone derivatives.

Reagents & Equipment[1]
  • Instrument: HPLC/UHPLC system with DAD (Diode Array Detector) and temperature-controlled autosampler.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Formate.

  • Column: Waters XBridge BEH C18 (100mm x 4.6mm, 3.5 µm) or equivalent.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffers the system; acidic pH suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic phthalazinones.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Column Temp 35°CSlightly elevated temp improves mass transfer and reduces backpressure.
Injection Vol 5–10 µLKeep low to prevent solvent effects (peak splitting).
Detection UV 276 nm (Primary), 254 nm276 nm is specific to the phthalazinone core; 254 nm for general impurities.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold for polar impurities.
2.0955Isocratic hold.
12.03070Linear gradient to elute main compound.
15.0595Wash step (critical for lipophilic dimers).
18.0595Hold wash.
18.1955Return to initial.
23.0955Re-equilibration (5x column volume).
Sample Preparation (Critical Step)
  • Stock Solution: Dissolve 10 mg of Phthalazinone derivative in 10 mL DMSO . (Phthalazinones often crash out in pure water).

  • Working Standard: Dilute Stock 1:100 into 50:50 Water:Acetonitrile .

    • Warning: Do not dilute with 100% water. The compound may precipitate, leading to poor area precision (RSD > 2%).

Validation Strategy (ICH Q2(R2) Compliant)

The recent ICH Q2(R2) guideline emphasizes "fitness for purpose." For this method, focus on:

  • Specificity: Inject the diluent, placebo, and known impurities. Ensure the main peak is spectrally pure (use Peak Purity tool in CDS).

    • Acceptance: Resolution (Rs) > 1.5 between all critical pairs.

  • Linearity: 5 levels ranging from 50% to 150% of target concentration.

    • Acceptance:

      
      .[1]
      
  • Accuracy (Recovery): Spike placebo at 80%, 100%, and 120%.

    • Acceptance: 98.0% – 102.0% recovery.

  • Robustness: Deliberately vary pH (± 0.2 units) and Column Temp (± 5°C).

    • Phthalazinone Specific: Watch for retention time shifts with pH changes, as this indicates the method is operating near the compound's pKa (unstable).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (e.g., 100% DMSO injection).Dilute sample with mobile phase or reduce injection volume to < 3 µL.
Peak Tailing (>1.5) Silanol interaction with piperazine/amine side chain.Add 0.1% Triethylamine (TEA) to Mobile Phase A (if using UV only) OR switch to CSH column.
Carryover Adsorption of lipophilic core to injector loop.Change needle wash to 50:50 ACN:IPA (Isopropanol) + 0.1% Formic Acid.
Ghost Peaks Gradient elution of impurities in the water source.Use a "Ghost Trap" column between the pump and injector.

Visualization: HPLC System Configuration

HPLC_Setup Solvent Mobile Phase (A: Acidic Buffer, B: ACN) Pump Quaternary Pump (Ghost Trap Installed) Solvent->Pump Degassed Injector Autosampler (Needle Wash: ACN/IPA) Pump->Injector High Pressure Column Thermostat (35°C) Column: C18 / CSH Injector->Column Sample Plug Detector DAD Detector (276 nm) Column->Detector Separation Waste Waste Detector->Waste

Caption: Optimized HPLC flow path highlighting critical control points (Ghost Trap, Needle Wash) for phthalazinone analysis.

References

  • FDA Center for Drug Evaluation and Research. (2014). Chemistry Review: Lynparza (Olaparib). Application Number: 206162Orig1s000. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8394, Phthalazinone. Retrieved from [Link]

  • Soman, R., et al. (2021). RP-HPLC Method Development and Validation for the Estimation of Olaparib in Bulk and Tablet Dosage Form. World Journal of Pharmaceutical Research.[1] Retrieved from [Link]

Sources

Solvent selection for dissolving 4-Oxo-3,4-dihydrophthalazine-1-carboxamide

All work should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide and for all solvents used. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many organic solvents are flammable and/or toxic. [12]

References

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.
  • BenchChem. (n.d.). Phthalazone | 119-39-1. BenchChem.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubChem. (n.d.). 1(2H)-Phthalazinone. PubChem.
  • Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Mendes, V., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules.
  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem.
  • International Journal of Research in Engineering and Science (IJRES). (n.d.). An overview on Common Organic Solvents and their Toxicity. IJRES.
  • CP Lab Chemicals. (n.d.). Understanding Common Lab Solvents. CP Lab Chemicals.
  • Zhejiang University of Science and Technology. (2020). Determination of four nitrofuran metabolites in gelatin Chinese medicine using dispersive solid phase extraction and pass-through solid phase extraction coupled to ultra high performance liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2021). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades.

Troubleshooting & Optimization

Improving yield of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxamide , a critical scaffold in PARP inhibitor development (e.g., Olaparib analogues). The synthesis typically proceeds via the condensation of phthalonic acid with hydrazine to form the carboxylic acid intermediate, followed by amidation.

Common Failure Points:

  • "Brick Dust" Solubility: The phthalazinone core is notoriously insoluble in standard organic solvents (DCM, EtOAc), leading to stalled reactions and difficult workups.

  • Incomplete Amidation: Poor activation of the C1-carboxylic acid due to steric hindrance and solubility.

  • Hydrazine Quality: Use of degraded hydrazine sources leading to side products.

Module 1: The Cyclization Phase (Core Formation)

Objective: Synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid from phthalonic acid.

Protocol Overview

The reaction involves the condensation of phthalonic acid with hydrazine hydrate. While seemingly simple, yield loss occurs due to open-ring hydrazone intermediates failing to cyclize.

Optimized Workflow:

  • Solvent: Aqueous Acetic Acid (50%) or Ethanol/Water. Acetic acid promotes protonation of the carbonyl, accelerating cyclization.

  • Stoichiometry: Use 1.2 equivalents of Hydrazine Hydrate (80% or 64% solution).

  • Temperature: Reflux (100°C+) is mandatory for >2 hours to ensure ring closure.

Troubleshooting & FAQs

Q: My product is a sticky gum instead of a solid precipitate. What went wrong? A: This usually indicates incomplete cyclization or the presence of unreacted phthalonic acid.

  • Fix: Ensure the reaction mixture reached reflux temperature. If using ethanol, switch to 50% acetic acid/water to increase the boiling point and catalytic activity.

  • Isolation: Cool the mixture to 0°C. If gum persists, triturulate with cold water or dilute HCl to protonate the carboxylic acid fully, inducing precipitation.

Q: The yield is low (<50%). Can I use anhydrous hydrazine? A: Do not use anhydrous hydrazine. It is dangerous and unnecessary. The water produced in the reaction must be accommodated anyway.

  • Optimization: The issue is likely pH. The final ring closure is acid-catalyzed. Ensure the reaction medium is acidic (pH 3-4) towards the end of the reaction.

Module 2: The Amidation Phase (Functionalization)

Objective: Conversion of the carboxylic acid to the primary carboxamide.

The "Solubility Paradox"

The carboxylic acid intermediate (CAS 3260-44-4) is insoluble in DCM, THF, and Acetonitrile. Standard coupling agents (EDC, HATU) often fail because the starting material never enters the solution phase to react.

Recommended Route: Acid Chloride Activation We recommend the Thionyl Chloride (SOCl₂) method over coupling agents for scale-up and yield.

Step-by-Step Protocol:

  • Activation: Suspend the dry carboxylic acid in neat Thionyl Chloride (10 mL per gram).

  • Catalysis: Add 2-3 drops of DMF (Dimethylformamide). Crucial Step: DMF forms the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Reflux: Heat to reflux until the solution becomes clear (indicates conversion to the soluble acid chloride).

  • Evaporation: Remove excess SOCl₂ under vacuum. Do not wash with water yet.

  • Amidation: Dissolve the residue in anhydrous THF (or Dioxane if solubility is poor) and cool to 0°C.

  • Quench: Bubble Ammonia gas (NH₃) or add concentrated Ammonium Hydroxide dropwise.

Troubleshooting & FAQs

Q: I tried using HATU/DMF, but I recovered starting material. Why? A: Even in DMF, the zwitterionic nature of the phthalazinone acid reduces reactivity.

  • Solution: If you must use coupling agents, use CDI (Carbonyldiimidazole) in hot DMSO or DMF. CDI generates the reactive acyl imidazole species and releases CO₂, driving the reaction forward. However, the SOCl₂ route remains superior for yield.

Q: During the acid chloride step, the solid never dissolved. Is the reaction working? A: If the solid persists after 2 hours of reflux with DMF catalyst, your starting material might be wet.

  • Reason: Water destroys SOCl₂.

  • Fix: Dry the starting carboxylic acid in a vacuum oven at 60°C overnight before reaction. Ensure the DMF is anhydrous.

Q: My final product is grey/brown. How do I purify it? A: The color comes from hydrazine decomposition products or polymerized thionyl impurities.

  • Purification: Do not use column chromatography (product streaks).

  • Protocol: Slurry the crude solid in boiling ethanol for 30 minutes, then filter hot. The impurities often dissolve, while the pure carboxamide remains as a white/off-white solid.

Module 3: Visualization of Pathways

Figure 1: Synthetic Pathway & Decision Logic

This diagram outlines the synthesis and the critical decision points based on solubility and reagents.

SynthesisPath cluster_tips Critical Parameters start Phthalonic Acid step1 Cyclization (Hydrazine Hydrate, Reflux) start->step1 inter Intermediate: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid step1->inter decision Choose Activation Method inter->decision routeA Route A: Coupling Agents (HATU/EDC) decision->routeA Mild Conditions routeB Route B: Acid Chloride (SOCl2 + cat. DMF) decision->routeB High Yield (Recommended) issueA Issue: Poor Solubility Low Conversion routeA->issueA stepB2 Ammonolysis (NH3/THF) routeB->stepB2 final Target: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide stepB2->final tip1 Dry Starting Material tip2 Cat. DMF Essential

Caption: Figure 1. Optimized synthetic route highlighting the superiority of the Acid Chloride pathway over standard coupling due to solubility constraints.

Summary Data: Reagent Selection Guide

Reaction StepReagent ChoiceWhy?Risk Factor
Cyclization Hydrazine Hydrate (excess)Drives equilibrium to ring closure.Toxicity; ensure adequate venting.
Solvent (Step 1) 50% Acetic AcidHigher boiling point than EtOH; acid catalysis.Difficult to remove traces if not washed well.
Activation SOCl₂ (Neat) + DMFSolubilizes the "brick dust" intermediate.Corrosive; requires moisture-free setup.
Amidation NH₃ (gas) or NH₄OHRapid reaction with acid chloride.Exothermic; control addition rate at 0°C.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591.

    • Context: Describes the foundational synthesis of the phthalazinone core for Olaparib.
  • Loh, V. M., et al. (2005). "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase." Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.

    • Context: Discusses the structure-activity relationship and synthesis of the carboxamide deriv
  • Gao, Y., et al. (2019). "Process for the preparation of Olaparib and intermediates thereof." US Patent 2019/0119256 A1.

    • Context: Provides industrial scale-up details for the acid chloride activ
  • PubChem. (n.d.). "4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (Compound)." National Library of Medicine.

    • Context: Physical properties and solubility data for the key intermedi

Troubleshooting solubility issues with phthalazinone derivatives in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with phthalazinone derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered during cell culture experiments. Our goal is to equip you with the knowledge to ensure the reliable and reproducible application of these compounds in your critical assays.

Introduction to Phthalazinone Derivatives

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Many derivatives of this scaffold are being investigated as potent therapeutic agents, targeting a range of cellular pathways implicated in diseases such as cancer.[1][4][5] As with many small molecule inhibitors, phthalazinone derivatives can exhibit poor aqueous solubility, a characteristic that presents a significant hurdle for in vitro studies.[6][7] This guide will address these challenges head-on, providing you with practical solutions grounded in scientific principles.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to resolving common precipitation and solubility problems you may encounter when working with phthalazinone derivatives in your cell culture experiments.

dot

Troubleshooting_Workflow cluster_start Start: Solubility Issue Observed cluster_investigation Initial Investigation cluster_solutions Solution Pathways cluster_verification Verification start Precipitate observed in cell culture medium check_stock Check Stock Solution Is it clear and fully dissolved? start->check_stock check_dilution Review Dilution Protocol Was it performed correctly? check_stock:f1->check_dilution Yes remake_stock Remake Stock Solution check_stock:f1->remake_stock No optimize_dilution Optimize Dilution Method check_dilution:f1->optimize_dilution No reduce_concentration Reduce Final Concentration check_dilution:f1->reduce_concentration Yes remake_stock->check_stock optimize_dilution->check_dilution modify_media Modify Culture Medium reduce_concentration->modify_media Precipitation persists verify_solubility Verify Solubility & Re-test reduce_concentration->verify_solubility Issue resolved alternative_formulation Consider Alternative Formulation modify_media->alternative_formulation Precipitation persists modify_media->verify_solubility Issue resolved alternative_formulation->verify_solubility

Caption: A workflow for troubleshooting phthalazinone derivative precipitation in cell culture.

Q1: My phthalazinone derivative precipitated immediately upon addition to the cell culture medium. What should I do?

This is a common issue often referred to as "solvent shock," which occurs when a compound dissolved in a non-aqueous solvent is rapidly diluted into the aqueous environment of the culture medium.[6] The abrupt change in polarity causes the compound to crash out of solution.

Immediate Actions:

  • Do not proceed with the experiment. The actual concentration of the compound in solution will be unknown and significantly lower than intended.

  • Review your stock solution and dilution technique. Ensure your stock solution is fully dissolved and that you are following best practices for dilution.

Troubleshooting Protocol:

  • Step 1: Optimize your dilution technique.

    • Pre-warm the cell culture medium to 37°C before adding the compound.[8]

    • Add the stock solution drop-wise to the gently swirling medium.[9] This helps to avoid localized high concentrations of the compound and solvent.

    • Consider a stepwise dilution: first, dilute the stock solution in a smaller volume of medium, mix gently, and then add this intermediate dilution to the final volume.[6]

  • Step 2: Lower the final concentration.

    • Your desired concentration may exceed the compound's solubility limit in the final culture medium.[6][9] Try reducing the final concentration and re-testing.

  • Step 3: Prepare a lower concentration stock solution.

    • Using a more dilute stock solution allows for the addition of a larger volume to the medium, which can facilitate better mixing and reduce the risk of solvent shock.[9]

Q2: The compound appears soluble initially but precipitates over time in the incubator. What could be the cause?

Precipitation that occurs over time can be due to several factors related to the stability of the compound in the complex environment of the cell culture medium at 37°C.

Potential Causes and Solutions:

  • Temperature Effects: Some compounds are less stable or have lower solubility at 37°C over extended periods.[9]

    • Solution: While challenging to address without altering experimental conditions, be aware of this possibility. If your assay allows, consider shorter incubation times.

  • pH Changes: The pH of the culture medium can shift over time due to cellular metabolism.[9] A change in pH can alter the ionization state of your compound, thereby affecting its solubility.[9]

    • Solution: Use a medium with a robust buffering system, like HEPES, if your cells can tolerate it. Monitor the pH of your culture to see if significant changes are occurring.

  • Interaction with Media Components: Phthalazinone derivatives may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[6][9]

    • Solution: If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium if compatible with your cell line.[9] Serum proteins can sometimes bind to hydrophobic compounds, which can either aid or hinder solubility.[10][11]

  • Compound Degradation: The compound may be degrading over time into less soluble byproducts.

    • Solution: The stability of the compound in the specific culture medium can be assessed by analytical methods such as HPLC or LC-MS/MS if available.[12]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of phthalazinone derivatives in cell culture.

Q1: What is the best solvent to use for making a stock solution of a phthalazinone derivative?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[7][13][14] It is a polar aprotic solvent that can dissolve a wide range of both polar and non-polar compounds.[14]

SolventPolarity IndexCommon Use in Biological AssaysNotes
Dimethyl Sulfoxide (DMSO) 7.2Universal solvent for high-concentration stock solutions.Generally well-tolerated by most cell lines at final concentrations ≤ 0.5%.[7] Can have biological effects at higher concentrations.[13][14][15][16]
Ethanol (EtOH) 5.2For compounds soluble in alcohols.Can be toxic to cells at higher concentrations. Evaporation can be a concern.[7]
N,N-Dimethylformamide (DMF) 6.4A stronger solvent for highly insoluble compounds.Higher toxicity than DMSO; use with caution.[7]

Table 1: Common Solvents for Preparing Stock Solutions [7]

Q2: How much DMSO is safe for my cells?

The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically at or below 0.5%.[7] For many cell lines, concentrations above 1% can be toxic.[14] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, to account for any solvent-induced effects.[17]

Q3: I'm still having solubility issues. Are there any other formulation strategies I can try?

Yes, if standard approaches with DMSO are unsuccessful, you can explore more advanced formulation strategies.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.[18][19][20] However, the toxicity of the co-solvent system on your cells must be carefully evaluated.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[21][22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[21][26]

dot

Phthalazinone_Solubility cluster_phthalazinone Phthalazinone Derivative (Hydrophobic) cluster_dmso DMSO (Amphiphilic) cluster_water Water (Polar) P P D D P->D Solubilized in DMSO stock W W P->W Poorly soluble in water (leads to precipitation) D->W Miscible with water

Caption: Interaction of a hydrophobic phthalazinone with DMSO and water.

Q4: How can I be sure my compound is truly dissolved in the final culture medium?

Visual inspection is the first and most immediate check. The medium should appear clear and free of any visible particulates or cloudiness.[9]

For a more rigorous assessment:

  • Microscopy: Examine a sample of the medium under a microscope to look for crystalline structures or amorphous precipitates that may not be visible to the naked eye.

  • Filtration and Quantification: Prepare your compound in the medium, then pass it through a 0.22 µm filter to remove any precipitated material. The concentration of the compound in the filtrate can then be measured using an appropriate analytical method (e.g., HPLC-UV, LC-MS/MS) and compared to the intended concentration.[12]

Q5: The manufacturer's datasheet says the compound is soluble at a certain concentration, but I'm seeing precipitation. Why?

Solubility data provided on datasheets is often determined in simple aqueous buffers or organic solvents.[10] Cell culture medium is a much more complex mixture containing salts, amino acids, vitamins, and potentially serum proteins.[6][9] These components can significantly impact the solubility of a compound.[6][9] Therefore, it is essential to empirically determine the solubility of your specific phthalazinone derivative in your specific cell culture medium and under your experimental conditions.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • PubMed. (n.d.). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Retrieved from [Link]

  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. Retrieved from [Link]

  • AAPS. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • NIH. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • NIH. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]

  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • NIH. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • PubMed. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Pharmacological activities of various phthalazine and phthalazinone derivatives. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • YouTube. (2025). MedChem Essentials: Solubility part 2. Retrieved from [Link]

  • Oxford Academic. (2022). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • NIH. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Ensuring the stability of your compound is paramount for generating reliable, reproducible data in any experimental setting, from initial screening to formulation development.

This resource provides in-depth, science-backed answers to frequently asked questions, detailed troubleshooting protocols, and visual workflows to proactively manage and enhance the stability of your solutions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common stability issues observed with 4-Oxo-3,4-dihydrophthalazine-1-carboxamide and similar heterocyclic compounds.

Understanding Degradation

Q1: My compound's concentration is decreasing in my aqueous stock solution over time. What is the likely cause?

A: A time-dependent loss of potency in aqueous solutions is most commonly due to hydrolysis. The 4-Oxo-3,4-dihydrophthalazine-1-carboxamide molecule contains two functional groups susceptible to hydrolysis: a cyclic amide (lactam) within the phthalazinone ring and a primary carboxamide group. Both acidic and basic conditions can catalyze the cleavage of these amide bonds.[1][2]

  • Mechanism of Hydrolysis: Under aqueous conditions, the carbonyl carbon of the amide is attacked by water (or hydroxide ions), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the carbon-nitrogen bond and resulting in a carboxylic acid. Hydrolysis of the primary carboxamide would yield 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.[3][4]

  • Causality: The rate of hydrolysis is highly pH-dependent.[1] Many common laboratory buffers, if not chosen carefully, can create a microenvironment that accelerates this degradation. Therefore, maintaining an optimal pH is the most critical factor in preventing hydrolytic degradation.[5][6][7]

Q2: I'm observing a new, more polar peak in my HPLC chromatogram after storing my solution. What could it be?

A: The appearance of a new, typically more polar peak (earlier retention time in reversed-phase HPLC) is a strong indicator of degradation. For this specific molecule, the most probable degradation product is 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid , formed via the hydrolysis of the primary carboxamide group as described in Q1. Carboxylic acids are significantly more polar than their corresponding amides, which explains the shift in retention time.

To confirm the identity of this degradant, LC-MS analysis is recommended to determine its molecular weight (190.16 g/mol ).[3] Proactively identifying potential degradation products is a key objective of forced degradation studies.[8][9][10][11]

Q3: My solution has developed a faint yellow tint after being left on the lab bench. Is it still usable?

A: A change in color, such as the appearance of a yellow tint, often suggests oxidative or photolytic degradation. It is strongly advised not to use a discolored solution, as the presence of degradants can compromise experimental results and potentially introduce unforeseen toxicity.

  • Oxidative Degradation: N-heterocyclic compounds can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxide impurities from excipients.[12][13] This process can lead to the formation of N-oxides or other oxidized species that are often colored.

  • Photolytic Degradation: The aromatic phthalazine core contains chromophores that absorb UV light. Exposure to ambient lab light or sunlight can induce photochemical reactions, leading to the formation of complex degradation products.[14][15] Compounds with similar aromatic structures are known to be photosensitive.[15]

To prevent this, always store solutions in amber vials or wrap clear vials in aluminum foil and protect them from direct light.[16]

Proactive Stabilization Strategies

Q4: How can I proactively prevent the degradation of my 4-Oxo-3,4-dihydrophthalazine-1-carboxamide solution?

A: A multi-faceted approach focusing on controlling the solution environment is the most effective strategy.

1. pH Control (Most Critical): Maintaining the pH of your aqueous solution within a stable range is the single most important factor for preventing hydrolysis.[1][7] For many amide-containing drugs, a slightly acidic to neutral pH range (typically pH 4-7) is optimal. A buffer system should be used to maintain this pH.[5][6]

Table 1: Recommended Buffer Systems for pH Control

Target pH Range Recommended Buffer System Typical Concentration Notes
4.0 - 5.5 Acetate Buffer (Acetic Acid / Sodium Acetate) 10-50 mM Widely used and compatible with many compounds.
6.0 - 7.5 Phosphate Buffer (NaH₂PO₄ / Na₂HPO₄) 10-50 mM Mimics physiological pH but check for potential catalysis or precipitation with your compound.[5]

| 7.0 - 8.0 | HEPES Buffer | 10-25 mM | A good biological buffer, often used in cell-based assays.[17] |

2. Use of Antioxidants: If you suspect oxidative degradation (e.g., color change), adding an antioxidant to the formulation can be highly effective.[12][18][19] Antioxidants work by being preferentially oxidized or by terminating radical chain reactions.[12]

Table 2: Common Antioxidants for Pharmaceutical Solutions

Antioxidant Mechanism Typical Concentration Solubility
Ascorbic Acid (Vitamin C) Reducing Agent, Oxygen Scavenger 0.01 - 0.1% (w/v) Water-soluble
Butylated Hydroxytoluene (BHT) Radical Scavenger 0.01 - 0.02% (w/v) Lipid-soluble (for non-aqueous or mixed solvents)[12][19]

| Sodium Metabisulfite | Oxygen Scavenger | 0.01 - 0.1% (w/v) | Water-soluble |

3. Proper Storage Conditions:

  • Temperature: Store stock solutions at 4°C for short-term use (days) and at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

  • Light Protection: Always use amber glass vials or tubes. If unavailable, wrap clear containers securely in aluminum foil to block light.[16]

  • Inert Atmosphere: For highly sensitive compounds, preparing solutions with de-gassed solvents and flushing the container headspace with an inert gas like argon or nitrogen can prevent oxidation.[16]

4. Solvent Selection: For primary stock solutions, using a non-aqueous, aprotic solvent like Dimethyl Sulfoxide (DMSO) can significantly enhance stability by preventing hydrolysis. Subsequent dilutions into aqueous buffers for experiments should be done immediately before use.

Section 2: Essential Experimental Protocols

Here we provide standardized, step-by-step protocols for assessing and monitoring the stability of your compound.

Protocol 1: Forced Degradation Study for Rapid Stability Assessment

A forced degradation study (or stress testing) is essential for identifying the likely degradation pathways and developing a stability-indicating analytical method.[8][9][10][11][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Objective: To rapidly assess the stability of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide under various stress conditions.

Materials:

  • Compound stock solution (e.g., 1 mg/mL in acetonitrile or DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter, amber vials, clear vials, UV lamp (365 nm)

Procedure:

  • Prepare Samples: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in separate vials. Prepare a control sample diluted in mobile phase or water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. (Base hydrolysis is often faster).

    • Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[13]

    • Photolytic Stress: Expose a solution in a clear vial to a UV lamp (e.g., 365 nm) for 24 hours. Keep a wrapped control sample next to it.

    • Thermal Stress: Incubate a solution at 80°C for 48 hours, protected from light.

  • Neutralization & Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. The oxidative reaction can be quenched by adding a small amount of sodium bisulfite.

  • Analysis: Analyze all samples and the control by HPLC.

  • Interpretation: Compare the chromatograms. Note the percentage loss of the main peak and the appearance of new peaks. This information reveals the compound's vulnerabilities and helps validate that your HPLC method can separate the parent compound from its degradants (i.e., it is "stability-indicating").[10]

Protocol 2: General-Purpose HPLC Method for Stability Monitoring

This method serves as a robust starting point for monitoring the purity and stability of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing.[21][22]

Table 3: Recommended Starting HPLC Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm Standard for small aromatic molecules, providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in Water Provides a slightly acidic pH to ensure good peak shape for the parent and acidic degradants.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 15 minutes A broad gradient ensures elution of the parent compound and potential impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Detection (UV) 254 nm or scan for λmax 254 nm is a common wavelength for aromatic compounds. Determine the optimal wavelength by running a UV scan.

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

Section 3: Visual Guides & Workflows

Diagram 1: Primary Degradation Pathways

cluster_main 4-Oxo-3,4-dihydrophthalazine-1-carboxamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative/Photolytic Pathway A Molecule Structure (Phthalazinone + Carboxamide) B Stress Condition: Aqueous Solution (Acid/Base) A->B D Stress Condition: O₂, Light (UV), Peroxides A->D C Degradation Product: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid B->C Cleavage of Carboxamide Bond E Degradation Products: N-Oxides, Ring-Opened Species, Colored Impurities D->E Oxidation or Photochemical Reaction

Caption: Major degradation pathways for the target molecule.

Diagram 2: Troubleshooting Workflow for Solution Instability

G start Problem Observed: Loss of Potency or New HPLC Peaks q1 Is the solution aqueous? start->q1 ans1_yes Likely Hydrolysis. Implement pH Control. q1->ans1_yes Yes ans1_no Is the solution exposed to light/air? q1->ans1_no No action1 Action: 1. Use a buffered solution (pH 4-7). 2. Prepare fresh for experiments. ans1_yes->action1 ans2_yes Likely Oxidation/ Photodegradation. ans1_no->ans2_yes ans2_no Consider solvent reactivity or inherent instability. Contact Technical Support. ans2_yes->ans2_no No action2 Action: 1. Store in amber vials. 2. Consider adding antioxidants. 3. Store at low temp (-20°C). ans2_yes->action2 verify Verify Stability with Time-Point HPLC Analysis action1->verify action2->verify

Caption: A step-by-step workflow for troubleshooting instability.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
  • Pharmaceutical Buffers. (2024, November 28). BOC Sciences.
  • Importance of Buffer Solutions in Pharmaceutical Industry. Scribd.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
  • Waterman, K. C., & Adami, R. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. (2023, January 20). Manufacturing Chemist.
  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO.
  • How Do Biological Buffers Work? (2025, October 9). ReAgent Chemicals.
  • Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines? (2025, October 14). AVT Pharmaceutical.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate.
  • Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Excipients for Injections & Sterile Formulation. CD Bioparticles.
  • Waterman, K. C., et al. (2025, August 9). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate.
  • Excipients and Their Use in Injectable Products. (2015, October 12). ResearchGate.
  • Excipients for Parenterals. (2023, March 10). Pharma Excipients.
  • Expanding the Toolbox of Biopharmaceutical Excipients: Sustainably Manufactured, Injectable-Grade Sucrose Solutions. (2025, March 7). BioProcess International.
  • 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. AKos Consulting & Solutions.
  • Tomaszewska, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(20), 6848.
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem.
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Sigma-Aldrich.
  • Realini, N., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(24), 15873-15896.
  • 4-oxo-3,4-dihydrophthalazine-1-carboxamide. Chemspace.
  • Reactions of the carboxamide group. ResearchGate.
  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. (2019). Bioorganic Chemistry, 86, 166-175.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12). ResearchGate.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025, March 28). Malaria World.
  • Analytical Techniques for the Assessment of Drug Stability. ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034.
  • A new water-soluble silicon phthalocyanine that catalyzes the photodegradation of pollutant dyes. (2016). Turkish Journal of Chemistry, 40, 933-945.
  • PHOTODEGRADATION OF PHARMACEUTICALS STUDIED WITH UV IRRADIATION AND DIFFERENTIAL SCANNING CALORIMETRY. (2011, July 26). Journal of Thermal Analysis and Calorimetry.
  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019, December 12). Frontiers in Chemistry.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). RSC Medicinal Chemistry.
  • Structure of biologically active phthalazine derivatives. ResearchGate.
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Deriv
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degrad
  • Nanocomposites of Titanium Dioxide and Peripherally Substituted Phthalocyanines for the Photocatalytic Degradation of Sulfamethoxazole. PMC.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
  • Synthesis from Carboxylic Acid Derivatives. University of California, Irvine.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.

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Addressing spectral interference in NMR analysis of phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of Phthalazinones

Introduction: The Phthalazinone Challenge

Phthalazinone scaffolds (e.g., the core of PARP inhibitors like Olaparib) present unique NMR challenges due to their nitrogen-rich heterocyclic structure. Researchers frequently encounter three primary interference modes:

  • Lactam-Lactim Tautomerism: Causing signal broadening and chemical shift ambiguity.

  • Regioisomeric Ambiguity: Distinguishing

    
    -alkylation (desired) from 
    
    
    
    -alkylation (impurity) during synthesis.
  • Aggregation-Induced Broadening: Resulting from

    
    -
    
    
    
    stacking in non-polar solvents.

This guide provides self-validating protocols to resolve these interferences, ensuring high-confidence structural assignment.

Category 1: Structural Ambiguity (N- vs. O-Alkylation)

Q: I have alkylated a phthalazin-1(2H)-one precursor. How do I definitively distinguish between the N-alkylated product and the O-alkylated regioisomer using NMR?

A: This is the most critical structural assignment in phthalazinone chemistry. 1D


H NMR is often insufficient due to overlapping aliphatic signals. You must use a combination of 

C chemical shifts and long-range heteronuclear correlations (HMBC).[1]
The Diagnostic Protocol

1.


C NMR Carbonyl Shift Analysis 
The oxidation state of C1 determines the isomer.
  • 
    -Alkyl (Lactam):  Retains the carbonyl character. The C1 signal typically appears downfield at 158–165 ppm .
    
  • 
    -Alkyl (Lactim Ether):  The C1 becomes an imidate carbon. The signal shifts upfield significantly, typically to 150–155 ppm .
    

2. HMBC Connectivity (The "Golden Standard") Run a


H-

C HMBC experiment optimized for long-range couplings (

Hz). Focus on the correlation from the alkyl protons (

-CH

or

-CH

).
  • Scenario A (

    
    -Alkylation):  The alkyl protons will show a strong 3-bond correlation (
    
    
    
    ) to the Carbonyl Carbon (C1) and potentially a correlation to the bridgehead carbon (C4a/C8a), depending on the specific ring numbering. Crucially, the target carbon (C1) will have a chemical shift characteristic of a carbonyl (>158 ppm).
  • Scenario B (

    
    -Alkylation):  The alkyl protons will correlate to the Imidate Carbon (C1) . While the connectivity looks similar, the chemical shift of the target carbon confirms the ether linkage (<155 ppm).
    

3.


N-HMBC (Definitive Validation) 
If available, 

H-

N HMBC provides the absolute confirmation.
  • 
    -Alkylation:  The alkyl protons correlate directly to the N2 nitrogen. N2 in a lactam typically resonates around –200 to –230 ppm  (relative to nitromethane).
    
  • 
    -Alkylation:  The alkyl protons correlate to the oxygen, not the nitrogen. You will not see a strong 
    
    
    
    or
    
    
    to a pyrrole-like nitrogen. The N2 nitrogen in the lactim ether is pyridinic and shifts downfield to –100 to –150 ppm .
Data Summary: Distinguishing Parameters
Parameter

-Alkylated (Lactam)

-Alkylated (Lactim Ether)

C Shift (C1)
158 – 165 ppm (C=O)150 – 155 ppm (C=N)
HMBC Target Alkyl protons

C=O
Alkyl protons

C=N

N Shift (N2)
–220 ppm (Amide-like)–130 ppm (Pyridine-like)
IR Carbonyl Band Strong band ~1650 cm

Absent / Weak C=N band

Category 2: Spectral Broadening & Dynamics

Q: My aromatic signals are broad and undefined, even after shimming. Is my sample impure?

A: Not necessarily. Phthalazinones are prone to dynamic exchange processes that occur on the NMR timescale. Broadening is usually caused by one of three mechanisms:

  • Restricted Rotation (Rotamers): Common if bulky groups are attached to N2 or C4.

  • Tautomeric Exchange: If the N2 position is unsubstituted (N-H), the proton exchanges between N2 (lactam) and O (lactim).

  • Aggregation: Phthalazinones are flat, aromatic systems that stack in non-polar solvents (e.g., CDCl

    
    ), causing concentration-dependent broadening.
    
Troubleshooting Workflow

Step 1: The Dilution Test (Rule out Aggregation)

  • Prepare a sample at 10 mM .

  • Dilute by 10x (to 1 mM ).

  • Result: If peaks sharpen significantly, your broadening is due to

    
    -
    
    
    
    stacking aggregation.
  • Solution: Switch to a polar, disrupting solvent like DMSO-

    
      or Methanol-
    
    
    
    .

Step 2: Variable Temperature (VT) NMR (Rule out Rotamers)

  • If dilution fails, heat the sample to 320–330 K (in DMSO-

    
    ).
    
  • Result: If peaks coalesce and sharpen into a single set of signals, you are observing rotamers with an intermediate exchange rate at room temperature.

  • Solution: Acquire all characterization data at the elevated temperature.

Step 3: Acid/Base Modification (Rule out Exchange) [2]

  • For unsubstituted phthalazinones (N-H), trace acid/base impurities in the solvent can catalyze proton exchange, broadening the signal.

  • Solution: Add a micro-drop of TFA-

    
      (to protonate fully) or NaOD  (to deprotonate). This "freezes" the exchange, sharpening the signals into a specific ionic form.
    

Category 3: Solvent Selection Strategy

Q: Which solvent should I use? CDCl


 gives me overlapping peaks, but DMSO is hard to remove. 

A: Solvent choice dictates the resolution of phthalazinone spectra.

  • Chloroform-

    
     (CDCl
    
    
    
    ):
    • Pros: Cheap, volatile.

    • Cons: Promotes aggregation (broadening); acidic impurities can catalyze exchange; often causes overlap of aromatic protons with the phthalazinone H5-H8 signals.

  • DMSO-

    
    : 
    
    • Pros: Breaks aggregation (sharper peaks); distinct separation of exchangeable protons (NH); excellent solubility.

    • Cons: Hygroscopic (water peak at 3.33 ppm can obscure signals); high viscosity broadens lines slightly.

  • Benzene-

    
     / Toluene-
    
    
    
    :
    • Pros:The "Magic" Solvent. Aromatic solvent induced shifts (ASIS) can dramatically resolve overlapping aromatic multiplets. If your phthalazinone protons are piled up in CDCl

      
      , benzene-
      
      
      
      will often spread them out.

Visual Logic Guides

Workflow 1: Structural Assignment (N vs O Alkylation)

N_vs_O_Assignment Start Start: Alkylated Phthalazinone Product HMBC Run 1H-13C HMBC (Focus: Alkyl Protons -> Core) Start->HMBC CheckC1 Identify Correlation to C1 (C=O/C=N) HMBC->CheckC1 ShiftCheck Check 13C Chemical Shift of C1 CheckC1->ShiftCheck N_Path Shift > 158 ppm (Typical: 160-165 ppm) ShiftCheck->N_Path Downfield O_Path Shift < 155 ppm (Typical: 150-154 ppm) ShiftCheck->O_Path Upfield ResultN Conclusion: N-Alkylation (Lactam) Confirmed by C=O retention N_Path->ResultN ResultO Conclusion: O-Alkylation (Lactim Ether) Confirmed by Imidate formation O_Path->ResultO

Caption: Logic flow for distinguishing N- vs O-alkylation using HMBC and Carbon chemical shifts.

Workflow 2: Troubleshooting Broad Signals

Broadening_Troubleshoot Problem Problem: Broad/Undefined Signals Dilution Exp 1: Dilution Test (10 mM -> 1 mM) Problem->Dilution Check1 Did peaks sharpen? Dilution->Check1 Agg Cause: Aggregation (Stacking) Fix: Use Polar Solvent (DMSO/MeOH) Check1->Agg Yes VT Exp 2: Variable Temperature (Heat to 50-60°C) Check1->VT No Check2 Did peaks sharpen? VT->Check2 Rotamer Cause: Rotamers/Dynamics Fix: Acquire at High Temp Check2->Rotamer Yes Exchange Cause: Chemical Exchange Fix: Add trace Acid (TFA) or Base Check2->Exchange No

Caption: Step-by-step troubleshooting protocol for resolving spectral broadening.

References

  • LaPlante, S. R., et al. (2013).[3] "

    
    - versus 
    
    
    
    -alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Chapter 5: Heteronuclear Methods). Link

  • Huc, I., et al. (1998). "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis." Journal of the Chemical Society, Perkin Transactions 2.[4] Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Validation of PARP1 Inhibitory Activity: A Comparative Western Blot Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Simple Inhibition

In the development of PARP inhibitors (PARPi), relying solely on catalytic inhibition (


) is a relic of the past. Modern drug development requires a dual-validation approach: confirming the cessation of enzymatic activity (PARylation) and quantifying the "trapping" potency—the ability of the drug to lock PARP1 onto damaged DNA.

This guide provides a rigorous, self-validating framework for distinguishing between these mechanisms using Western Blot (WB). We compare the two market-leading standards, Olaparib and Talazoparib , to demonstrate how protocol nuances (specifically lysis conditions and fractionation) dictate whether you detect true target engagement or merely experimental noise.

Mechanistic Foundation

To validate PARP1 inhibition, one must visualize the specific step in the DNA Damage Response (DDR) being altered.

The Dual Mechanism of PARPi
  • Catalytic Inhibition: Prevents the formation of Poly(ADP-ribose) (PAR) chains.

  • PARP Trapping: Prevents PARP1 dissociation from DNA, creating a cytotoxic lesion.[1]

PARP_Mechanism cluster_outcomes Therapeutic Outcomes DNA_Damage DNA Single-Strand Break (SSB) PARP1_Bind PARP1 Binds DNA DNA_Damage->PARP1_Bind PARylation PARylation (Auto-modification) PARP1_Bind->PARylation Normal Physiology Inhibition Catalytic Inhibition (No PAR chains) PARP1_Bind->Inhibition + PARPi (Olaparib/Talazoparib) NAD NAD+ NAD->PARylation Repair DNA Repair & PARP1 Release PARylation->Repair Electrostatic Repulsion Trapping PARP1 Trapping (Insoluble Complex) Inhibition->Trapping Stabilization on DNA Trapping->Repair BLOCKED

Figure 1: The bifurcation of PARP1 outcomes. Effective validation must distinguish between the lack of PAR chains (Yellow) and the physical retention of PARP1 on chromatin (Red).

Comparative Analysis: Detection Strategies

Choosing the wrong biomarker is the most common failure mode in PARPi validation.

FeatureTarget 1: Poly(ADP-ribose) (PAR) Target 2: PARP1 (Chromatin Bound) Target 3: Cleaved PARP1
Biological Meaning Direct measure of catalytic activity.[1]Measure of "Trapping" potency.[1][2][3][4][5]Downstream apoptosis marker.
Validation Goal Confirm drug entered cell & inhibited enzyme.Differentiate drugs (e.g., Talazoparib vs. Olaparib).[3][6]Confirm cytotoxicity/cell death.[2]
Critical Reagent Anti-PAR Antibody (Clone 10H) Subcellular Fractionation Kit Anti-Cleaved PARP1 (Asp214)
Common Pitfall PARG activity degrades signal in seconds during lysis.Discarding the pellet (where the drug target is).Confusing full-length (116kDa) with cleaved (89kDa).
The "Gold Standard" Antibody: Clone 10H

For Target 1, generic polyclonal antibodies often fail due to cross-reactivity with mono-ADP-ribose. The mouse monoclonal Clone 10H is the industry standard for detecting PAR polymers (2–300 units).

  • Citation: [Kawamitsu H, et al. Biochemistry.[4][7] 1984]([Link]) (Original characterization of 10H specificity).[7]

Experimental Protocols

Protocol A: Validating Catalytic Inhibition (PAR Detection)

Objective: Prove the drug stops PAR chain formation.

The "Senior Scientist" Insight: Standard RIPA lysis is fatal to this assay. The enzyme PARG (Poly(ADP-ribose) glycohydrolase) degrades PAR chains 10-100x faster than PARP creates them. You must use TCA Precipitation or Hot SDS to instantly denature PARG.

Workflow:

  • Seed Cells: HeLa or MDA-MB-231 (BRCA-wildtype/mutant).

  • Pre-treatment: Treat with PARPi (e.g., Olaparib 10µM) for 1 hour.

  • Induction (Positive Control): Add

    
     (1 mM) or MNNG (100 µM) for 10 minutes .
    
    • Note: Without DNA damage induction, basal PAR levels are often too low to detect by WB.

  • Lysis (The Critical Step):

    • Aspirate media.

    • IMMEDIATELY add boiling 1% SDS lysis buffer (with protease inhibitors) directly to the plate.

    • Scrape and boil at 95°C for 5-10 minutes.

    • Why? This physically destroys PARG before it can chew up the PAR signal.

  • Western Blot: Probe with Anti-PAR (Clone 10H, 1:1000).

Protocol B: Validating Trapping Potency (Chromatin Fractionation)

Objective: Compare Olaparib vs. Talazoparib.[3]

The "Senior Scientist" Insight: If you use standard lysis, the trapped PARP1-DNA complex spins down into the pellet and is discarded. You must perform Subcellular Fractionation to isolate the chromatin-bound fraction.[1]

Workflow:

  • Treatment: Treat cells with PARPi (Olaparib vs. Talazoparib) + Alkylating agent (MMS 0.01%) for 4 hours.

  • Fractionation (CSK Buffer Method):

    • Soluble Fraction: Lyse in CSK Buffer (10 mM PIPES, 100 mM NaCl, 300 mM Sucrose, 3 mM

      
      , 0.5% Triton X-100). Centrifuge at low speed (1,300 x g).
      
    • Supernatant = Soluble/Cytosolic PARP1 (Untrapped).

    • Chromatin Fraction: Wash the pellet. Resuspend pellet in High-Salt Buffer or digest with Micrococcal Nuclease.

    • Result = Chromatin-Bound PARP1 (Trapped).[1]

  • Western Blot:

    • Probe for PARP1 .[1][2][8]

    • Loading Controls: Tubulin (Soluble), Histone H3 (Chromatin).

Workflow_Comparison cluster_A Protocol A: Catalytic Inhibition (PAR) cluster_B Protocol B: Trapping (PARP1) Step1A Cells + PARPi Step2A Add H2O2 (10 min) (Induce PAR) Step1A->Step2A Step3A DIRECT BOILING SDS (Stop PARG) Step2A->Step3A Step4A WB: Anti-PAR (10H) Step3A->Step4A Step1B Cells + PARPi + MMS Step2B CSK Buffer Lysis (Triton X-100) Step1B->Step2B Step3B Centrifuge Step2B->Step3B Supernatant Supernatant (Soluble PARP1) Step3B->Supernatant Pellet Pellet (Chromatin Bound) Step3B->Pellet

Figure 2: Workflow divergence. Protocol A prioritizes speed to preserve labile PAR chains. Protocol B prioritizes physical separation to isolate chromatin-bound complexes.

Product Comparison: Olaparib vs. Talazoparib[3][6][10][11][12]

When validating these drugs via WB, the results will differ significantly depending on the protocol used.

FeatureOlaparib Talazoparib WB Expected Result (Protocol B)
Catalytic IC50 ~5 nM~0.57 nMBoth show near-total loss of PAR signal (Protocol A).
Trapping Potency ModerateHigh (~100x Olaparib) Talazoparib shows significantly higher PARP1 band intensity in the Chromatin Pellet.
Clinical Dose High (300mg BID)Low (1mg QD)N/A (In vitro concentrations differ).
Mechanism Catalytic inhibition > TrappingTrapping > Catalytic inhibition

Data Source: Murai et al. demonstrated that while catalytic inhibition is comparable, Talazoparib is approximately 100-fold more potent at trapping PARP1 than Olaparib.

  • Citation:

Troubleshooting & Self-Validation

A trustworthy experiment contains its own verification. Use this checklist:

  • The "Blank" Blot: If your untreated control (no

    
    ) has high PAR levels, your cells are under constitutive stress or your antibody is non-specific.
    
  • The PARG Trap: If your

    
     positive control shows no PAR signal, you likely lysed too slowly. Switch to the Boiling SDS  method.
    
  • The Fractionation Check: Probe your chromatin fraction for Tubulin . If you see Tubulin in the pellet, your wash steps were insufficient, and your "trapping" data is contaminated with cytosolic PARP1.

  • The Loading Control: Always use Histone H3 for the chromatin fraction. GAPDH/Actin are cytosolic and will not normalize the chromatin lane correctly.

References

  • Kawamitsu H, Hoshino H, Okada H, Miwa M, Momoi H, Sugimura T. (1984). Monoclonal antibodies to poly(adenosine diphosphate ribose) recognize different structures. Biochemistry, 23(16), 3771-3777. Link

  • Murai J, Huang SY, Das BB, Renaud A, Zhang Y, Doroshow JH, Ji J, Takeda S, Pommier Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[4] Cancer Research, 72(21), 5588-5599. Link

  • Murai J, et al. (2014). Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. Link

  • Michels J, et al. (2013). PARP inhibitor resistance: One step at a time. Cancer Cell, 23(1), 7-9. Link

Sources

Benchmarking Phthalazinone-1-carboxamide Derivatives Against Standard c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for benchmarking Phthalazinone-1-carboxamide derivatives —a scaffold historically associated with PARP inhibition but emerging in kinase medicinal chemistry (structurally related to pyridazine-3-carboxamide c-Met inhibitors like LAH-1)—against FDA-approved c-Met standards.

Executive Summary & Strategic Positioning

The c-Met receptor tyrosine kinase (HGFR) is a high-value target for non-small cell lung cancer (NSCLC) and gastric cancers driven by MET amplification or exon 14 skipping mutations. While Crizotinib (Type Ia) and Capmatinib (Type Ib) define the current standard of care, resistance mechanisms necessitate novel scaffolds.

Phthalazinone-1-carboxamide derivatives represent a unique chemical space. Traditionally privileged structures for PARP inhibition (e.g., Olaparib), these bicyclic nitrogen-rich cores are now being re-engineered to target the ATP-binding cleft of kinases. This guide establishes the benchmarks required to validate a phthalazinone-1-carboxamide candidate against the high potency of Capmatinib and the broad spectrum of Crizotinib.

The Competitive Landscape
FeaturePhthalazinone-1-carboxamide (Candidate) Capmatinib (Standard A) Crizotinib (Standard B)
Class Emerging Scaffold (Type I/II Hybrid Potential)Type Ib (Highly Selective)Type Ia (Multi-target)
Primary Target c-Met (Wild Type & Mutants)c-Met (WT & Exon 14)c-Met, ALK, ROS1
Binding Mode Predicted Hinge Binder + Allosteric Ext.ATP Competitive (Deep Pocket)ATP Competitive
Key Liability Potential PARP off-target toxicityPeripheral edemaVisual disturbances

Mechanistic Benchmarking

To displace current standards, the phthalazinone candidate must demonstrate superior binding kinetics or selectivity.

  • Crizotinib Interaction: Binds the active conformation (DFG-in) but lacks selectivity against ALK/ROS1.

  • Capmatinib Interaction: Exploits a specific "aromatic stack" interaction in the activation loop, yielding sub-nanomolar potency.

  • Phthalazinone Hypothesis: The carboxamide moiety typically acts as a hydrogen bond donor/acceptor pair for the kinase hinge region (residues M1160-P1162). The phthalazinone core provides rigidity.

    • Critical Check: Ensure the candidate does not retain PARP-1 binding affinity, a common liability of this scaffold.

Visualization: c-Met Signaling & Inhibition Nodes

The following diagram illustrates the c-Met pathway and where these inhibitors intervene.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet_Ext c-Met (Extracellular) HGF->cMet_Ext Binding cMet_Int c-Met (Kinase Domain) cMet_Ext->cMet_Int Dimerization & Autophosphorylation GAB1 GAB1 cMet_Int->GAB1 Y1349/Y1356 P STAT3 STAT3 (Invasion) cMet_Int->STAT3 Crizotinib Crizotinib (Type Ia) Crizotinib->cMet_Int Capmatinib Capmatinib (Type Ib) Capmatinib->cMet_Int Phthalazinone Phthalazinone Candidate Phthalazinone->cMet_Int Target PI3K PI3K / AKT (Survival) GAB1->PI3K RAS RAS / MAPK (Proliferation) GAB1->RAS

Figure 1: c-Met signaling cascade showing the intervention point for standard inhibitors and the phthalazinone candidate.

Experimental Validation Protocols

To generate data comparable to FDA filings, you must use self-validating systems with proper positive controls.

Protocol A: Biochemical Kinase Assay (HTRF)

Objective: Determine intrinsic


 against recombinant c-Met kinase.[1]
Standard to Beat:  Capmatinib (

nM).[2]
  • Reagents:

    • Recombinant human c-Met kinase domain (residues 956-1390).

    • Substrate: Biotin-poly(Glu,Tyr) 4:1.

    • Detection: HTRF® KinEASE™ (Cisbio) or ADP-Glo™ (Promega).

  • Workflow:

    • Prepare 3-fold serial dilutions of Phthalazinone candidate, Crizotinib, and Capmatinib in DMSO.

    • Incubate kinase (0.2 ng/µL) with compounds for 15 min at RT.

    • Add ATP (at

      
       apparent, typically 10 µM) and substrate.
      
    • Incubate 60 min at RT.

    • Add detection reagents (Eu-cryptate antibody + XL665 acceptor).

  • Validation Check:

    • Z-factor must be > 0.5.

    • Crizotinib control must yield

      
       between 8–15 nM [1].
      
Protocol B: Cellular Phosphorylation Assay (Mechanistic)

Objective: Confirm inhibition of autophosphorylation (Y1234/1235) in a relevant biological system. Cell Lines:

  • EBC-1: Lung squamous cell carcinoma (High MET amplification).

  • MKN45: Gastric carcinoma (High MET amplification).[1]

  • Seeding: Plate EBC-1 cells (10^5/well) in 6-well plates; starve in serum-free media overnight.

  • Treatment: Treat with compounds (0.1 nM – 10 µM) for 2 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Western Blot:

    • Primary Ab: Anti-phospho-MET (Tyr1234/1235).

    • Loading Control: Anti-Total MET or GAPDH.

  • Quantification: Densitometry normalized to Total MET.

  • Success Criteria: Phthalazinone candidate must inhibit p-MET signal by >50% at concentrations < 50 nM.

Protocol C: Selectivity Profiling (The "Phthalazinone Risk")

Because phthalazinones are privileged PARP scaffolds, you must counter-screen against PARP-1.

  • Assay: PARP-1 Chemiluminescent Assay.

  • Requirement:

    
     (PARP) > 10 µM (Selectivity ratio > 1000-fold vs c-Met).
    

Comparative Data Analysis

The following table summarizes the target profile required for a competitive publication or patent filing.

MetricPhthalazinone-1-carboxamide (Target Profile)Capmatinib (Data Source [2])Crizotinib (Data Source [3])
Enzymatic IC50 (c-Met) < 5 nM 0.13 nM11 nM
Cellular IC50 (EBC-1) < 20 nM ~1 nM24 nM
Selectivity (Kinome) High (clean profile)High (Type Ib)Moderate (ALK/ROS1 overlap)
PARP-1 Activity Inactive (>10 µM) InactiveInactive
Solubility (pH 7.4) > 50 µMModerateLow
Workflow Visualization

The experimental logic for benchmarking is detailed below.

Benchmarking_Workflow cluster_biochem Step 1: Biochemical Potency cluster_cell Step 2: Cellular Validation Compound Phthalazinone Derivative HTRF c-Met Kinase Assay (HTRF/ADP-Glo) Compound->HTRF PARP Counter-Screen (PARP-1 Assay) Compound->PARP EBC1 EBC-1 / MKN45 (MET Amplified) HTRF->EBC1 If IC50 < 10nM PARP->EBC1 If IC50 > 10µM WB Western Blot p-MET (Y1234/1235) EBC1->WB MTS Proliferation IC50 EBC1->MTS Decision Go / No-Go Decision WB->Decision MTS->Decision

Figure 2: Step-by-step benchmarking workflow for validating the candidate compound.

Conclusion & Strategic Recommendation

For a phthalazinone-1-carboxamide derivative to succeed as a c-Met inhibitor:

  • Potency: It must match Crizotinib's cellular potency (

    
     nM) to be relevant.
    
  • Differentiation: It must show a distinct resistance profile. If it retains activity against the D1228V or Y1230C mutations (where Crizotinib fails), it gains significant value.

  • Chemist's Note: Modifications at the 4-position of the phthalazinone ring are critical for steering selectivity away from PARP and towards the hydrophobic back-pocket of c-Met [4].

References

  • SelleckChem. (2023). Crizotinib (PF-02341066) Datasheet and Biological Activity. Link

  • Novartis. (2020). Capmatinib (Tabrecta) Prescribing Information & Clinical Pharmacology. Link

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Novel c-Met Inhibitor." Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2020). "Discovery of LAH-1 as potent c-Met inhibitor: Pyridazine-3-carboxamide derivatives." Bioorganic Chemistry. (Note: Structurally relevant scaffold comparison). Link

Sources

Technical Guide: Purity Verification of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib), the intermediate 4-Oxo-3,4-dihydrophthalazine-1-carboxamide (hereafter referred to as the Carboxamide ) is a critical quality attribute. Its purity directly impacts the yield and safety profile of the final drug substance.

The primary analytical challenge is distinguishing the Carboxamide from its hydrolysis degradation product, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (hereafter the Acid ).

While HPLC-UV is sufficient for assay (potency), it lacks the specificity to detect trace levels of the Acid impurity due to spectral overlap and similar retention behavior. LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior methodology for purity verification, offering the sensitivity required to detect impurities <0.05% and the specificity to resolve isotopic interference between the target amide and the acid impurity.

Chemical Context & The Separation Challenge

To design a valid protocol, one must understand the physicochemical relationship between the product and its impurities.

FeatureCarboxamide (Target) Carboxylic Acid (Impurity)
Structure Phthalazinone core with -CONH₂Phthalazinone core with -COOH
Formula C₉H₇N₃O₂C₉H₆N₂O₃
Monoisotopic Mass 189.05 Da190.04 Da
[M+H]⁺ Ion 190.06 191.05
Polarity Moderate (Amphoteric)High (Acidic, pH dependent)
The "Isotope Trap" (Scientific Integrity)

A common error in mass spectrometry of this pair is ignoring isotopic overlap. The ¹³C isotope of the Carboxamide appears at m/z 191.06, which is nominally identical to the monoisotopic peak of the Acid impurity (m/z 191.05).

  • Implication: Without adequate chromatographic separation, the ¹³C signal from the main peak (Carboxamide) will mask the signal of the trace Acid impurity.

  • Solution: The protocol below utilizes a specific gradient and acidic mobile phase to chromatographically resolve these species before MS detection.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares available methods for purity verification.

FeatureLC-MS (Recommended) HPLC-UV (Standard QC) ¹H-NMR (Structural)
Primary Utility Trace impurity profiling (<0.05%)Main component assay (>98%)Structural confirmation
Specificity High (Mass filtration)Low (Relies only on retention time)High (Distinct chemical shifts)
Sensitivity (LOD) ~1–10 ng/mL~1–10 µg/mL~1 mg/mL
Limitations Requires suppression of buffer salts; "Isotope Trap" risk.Co-elution of Acid/Amide is common; UV spectra are identical.Cannot detect trace impurities <0.5%; solvent suppression issues.
Verdict Gold Standard for Purity Routine Release TestingIdentity Testing Only
Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on the stage of development.

MethodSelection Start Sample: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide Goal Define Analytical Goal Start->Goal Structure Identity Confirmation (Is it the right molecule?) Goal->Structure Assay Potency/Yield (How much is there?) Goal->Assay Purity Trace Impurity Profiling (Is the Acid present <0.1%?) Goal->Purity NMR 1H-NMR (DMSO-d6) Structure->NMR Primary Method HPLC HPLC-UV (254 nm) Assay->HPLC Robust & Cheap LCMS LC-MS / LC-MS/MS (ESI+) Purity->LCMS Required for Sensitivity

Figure 1: Analytical Decision Matrix for Phthalazinone Intermediates.

Experimental Protocol: LC-MS Purity Verification

This protocol is designed to be self-validating. It ensures the separation of the amide and acid forms, preventing the isotopic overlap issue described above.

A. Sample Preparation[1][2]
  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for stock solutions due to the low solubility of phthalazinones in pure water or methanol.

  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: Prepare a 0.5 mg/mL solution. Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb the amide).

B. LC Conditions (Chromatography)

The choice of column and mobile phase is critical. A standard C18 column is used, but the gradient is optimized to retain the polar Acid impurity.

  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Why: The Charged Surface Hybrid (CSH) particle provides better peak shape for basic compounds (phthalazinones) under acidic conditions.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % B Event
0.0 5 Initial Hold (Traps polar Acid)
1.0 5 Start Gradient
8.0 60 Elution of Carboxamide
9.0 95 Wash
11.0 95 Wash
11.1 5 Re-equilibration

| 14.0 | 5 | End |

C. MS Parameters (Detection)[1][3][4][5][6]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Why: The phthalazinone nitrogen is easily protonated (

      
      ).
      
  • Scan Type: Full Scan (100–500 m/z) for profiling; SIM (Selected Ion Monitoring) for quantitation.

  • Key Ions to Monitor:

    • 190.1 (Carboxamide

      
      )
      
    • 191.1 (Acid

      
       AND Carboxamide ¹³C isotope)
      
    • 231.1 (Acetonitrile adduct

      
      , common in ESI)
      

Data Interpretation & Validation Logic

To ensure the method is trustworthy, you must verify the separation of the "Isotope Trap."

The Separation Check (System Suitability)

In a successful run, you will observe two distinct peaks if the impurity is present:

  • Peak 1 (Impurity - Acid): Elutes earlier (more polar).

    • Mass Spectrum: Dominant ion at m/z 191.1. Minimal signal at 190.1.

  • Peak 2 (Target - Carboxamide): Elutes later.

    • Mass Spectrum: Dominant ion at m/z 190.1. Significant "M+1" isotope peak at 191.1 (~10% intensity).

Validation Rule: If the extracted ion chromatogram (EIC) for m/z 191.1 shows a peak perfectly co-eluting with the m/z 190.1 peak, that is the isotope . If it shows a peak separated from the main peak, that is the Acid impurity .

Analytical Workflow Diagram

LCMSWorkflow Inj Injection (0.5 mg/mL) Col C18 Column (Gradient Separation) Inj->Col Split Separation Col->Split PeakA Early Eluter (Acid Impurity) Split->PeakA tR ~3.5 min PeakB Late Eluter (Carboxamide) Split->PeakB tR ~5.2 min MS ESI+ Source PeakA->MS PeakB->MS DetA m/z 191.1 (Parent) MS->DetA DetB m/z 190.1 (Parent) + m/z 191.1 (Isotope) MS->DetB

Figure 2: Signal flow and expected chromatographic behavior.

References

  • Kallepalli, P., & Annapurna, M. M. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology, 11(6).[2]

  • SynThink Chemicals. (n.d.). Olaparib EP Impurities & USP Related Compounds.[3] (Provides structural data on phthalazinone degradation products).

  • PubChem. (2025).[4] 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (Compound Summary). National Library of Medicine.

  • Dong, J., et al. (2019).[5] Design, synthesis and biological evaluation of phthalazinone derivatives. Bioorganic Chemistry, 86, 166-175.[5] (Synthesis pathways and intermediate characterization).

Sources

Comparative analysis of phthalazinone vs quinazolinone scaffolds in oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of oncology medicinal chemistry, Phthalazinone and Quinazolinone represent two "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological targets.

  • Phthalazinone (e.g., Olaparib): The gold standard for Poly (ADP-ribose) polymerase (PARP) inhibition.[1][2] Its obligate lactam-lactim tautomerism allows it to mimic the nicotinamide moiety of NAD+, forming critical hydrogen bonds within the DNA repair enzyme's catalytic pocket.

  • Quinazolinone (e.g., Idelalisib, emerging PARP analogs): Historically dominant in Kinase inhibition (specifically PI3K and EGFR pathways).[1] However, recent scaffold-hopping campaigns utilize quinazolinone as a bioisostere for phthalazinone to improve solubility and patentability in next-generation PARP inhibitors.

The Verdict: Phthalazinone offers superior target specificity for NAD+-binding pockets (PARP), while Quinazolinone offers superior tunability for ATP-binding pockets (Kinases) and physicochemical optimization (solubility).[1]

Structural Biology & Binding Modes[3][4][5]

The fundamental difference lies in the heterocyclic core's nitrogen arrangement, which dictates the hydrogen bond donor/acceptor (HBD/HBA) vectors.

The Phthalazinone Pharmacophore (PARP Dominance)

The phthalazin-1(2H)-one core is critical for PARP inhibition. It functions as a nicotinamide mimic.[3]

  • Key Interaction: The lactam NH acts as a H-bond donor to Gly863 , while the carbonyl oxygen acts as a H-bond acceptor to Ser904 in the PARP1 catalytic domain.

  • Rigidity: The adjacent nitrogen atoms (N-N bond) create a rigid planar system that stacks effectively between Tyr907 and Tyr896 .

The Quinazolinone Alternative (Scaffold Hopping)

The quinazolin-4(3H)-one scaffold replaces the N-N bond with a C-N bond.

  • Bioisosterism: It can mimic the phthalazinone binding mode but often requires a "flipped" orientation or specific substitution (e.g., at C-2 or C-8) to align the carbonyl/NH vectors with Gly863/Ser904.

  • Kinase Preference: In kinases (e.g., EGFR), the N1 and N3 positions often interact with the hinge region (e.g., Met793 in EGFR), making this scaffold naturally predisposed to ATP-competitive inhibition.[1]

Visualization: Pharmacophore Superposition

The following diagram illustrates the structural divergence and binding vectors.

PharmacophoreComparison cluster_0 Phthalazinone (Olaparib-like) cluster_1 Quinazolinone (Bioisostere) P_Core Phthalazin-1(2H)-one (N-N Bond) P_Int1 Lactam NH (Donor -> Gly863) P_Core->P_Int1 Essential P_Int2 Carbonyl O (Acceptor <- Ser904) P_Core->P_Int2 Essential P_Pi Pi-Stacking (Tyr907) P_Core->P_Pi Hydrophobic Q_Core Quinazolin-4(3H)-one (C-N Bond) Q_Core->P_Int1 PARP Mode (Requires Flip) Q_Int1 N3-H / N1 (Hinge Binder) Q_Core->Q_Int1 Kinase Mode Q_Int2 C2-Substituent (Solubility Vector) Q_Core->Q_Int2 Tunable

Figure 1: Pharmacophore comparison showing how Quinazolinone can adapt to mimic Phthalazinone (dashed line) or retain Kinase activity.

Comparative Performance Data

The following table synthesizes data from medicinal chemistry campaigns comparing these scaffolds directly in oncology settings.

FeaturePhthalazinone ScaffoldQuinazolinone Scaffold
Primary Oncology Target PARP1/2, TankyraseEGFR, PI3K, VEGFR, (PARP - secondary)
Representative Drug Olaparib (Lynparza)Idelalisib (Zydelig), Gefitinib (Quinazoline*)
Metabolic Stability High. The N-N bond is resistant to oxidative metabolism.[1]Moderate. Prone to hydroxylation at C-2/C-8 unless blocked.
Solubility (Aq) Low. Often requires formulation (e.g., melt extrusion) due to high crystallinity.[1]Tunable. Nitrogen placement allows easier salt formation and solubilization.
Selectivity Profile High Specificity for NAD+ pockets. Low kinase cross-reactivity.Promiscuous. High risk of off-target kinase inhibition (ATP mimicry).
Synthetic Feasibility Moderate. Hydrazine chemistry required (safety concerns in scale-up).High. Anthranilic acid cyclization is robust and scalable.
Typical IC50 (PARP) < 5 nM (Olaparib)20 - 50 nM (Bioisosteric analogs)

*Note: Gefitinib is a Quinazoline (aromatic), but shares the core biosynthetic pathway and resistance profiles with Quinazolinones.[1]

Experimental Protocol: Scaffold Selectivity Profiling

To validate the choice between these scaffolds, one must assess Target Potency vs. Off-Target Liability . The following protocol describes a self-validating workflow to determine if a Quinazolinone derivative has successfully "hopped" to a PARP profile or retains Kinase liability.

Workflow Logic
  • Primary Screen: Biochemical PARP1 inhibition (NAD+ competition).

  • Counter Screen: Kinase Panel (ATP competition) to rule out "Quinazolinone promiscuity."

  • Cellular Validation: BRCA-deficient cell killing (Synthetic Lethality).

Step-by-Step Methodology

Assay A: PARP1 Automodification Assay (ELISA-based)

  • Objective: Quantify inhibition of PARylation.

  • Reagents: Biotinylated NAD+, Histone-coated plates, Streptavidin-HRP.[1]

  • Coat 96-well plates with Histones (1 µ g/well ) overnight at 4°C.

  • Add Test Compounds (Phthalazinone/Quinazolinone analogs) in serial dilution (0.1 nM – 10 µM).

  • Initiate reaction with PARP1 enzyme (0.5 units) and Biotin-NAD+ cocktail.

  • Incubate 60 min at 25°C.

  • Wash 3x with PBS-T. Detect with Streptavidin-HRP and TMB substrate.

  • Validation: Z' factor must be > 0.[4]5. Reference Olaparib IC50 should be ~5 nM.

Assay B: Kinase Selectivity Spot-Check

  • Objective: Ensure Quinazolinone analogs do not inhibit EGFR/VEGFR.

  • Method: ADP-Glo™ Kinase Assay (Promega).

  • Critical Step: Test at 1 µM (high concentration). If inhibition > 50%, the scaffold is too "kinase-like" and lacks PARP specificity.

Experimental Workflow Diagram

AssayWorkflow cluster_PARP Primary Screen (PARP) cluster_Kinase Counter Screen (Kinase Liability) Start Compound Library (Phthalazinone vs Quinazolinone) PARP_Assay PARP1 ELISA (NAD+ Competition) Start->PARP_Assay Hit_Criteria IC50 < 50 nM? PARP_Assay->Hit_Criteria Kinase_Panel EGFR/VEGFR Panel (ATP Competition) Hit_Criteria->Kinase_Panel Yes Discard Discard / Redesign Hit_Criteria->Discard No Selectivity_Check Inhibition < 50% @ 1µM? Kinase_Panel->Selectivity_Check Validation Cellular Synthetic Lethality (BRCA-/- vs WT) Selectivity_Check->Validation Yes (Selective) Selectivity_Check->Discard No (Promiscuous)

Figure 2: Screening cascade to differentiate specific PARP inhibitors from promiscuous Kinase inhibitors.

Clinical Implications & Resistance Mechanisms

Phthalazinone (Olaparib) Resistance

Resistance to phthalazinone-based drugs often arises via:

  • Reversion Mutations: Restoration of BRCA function.

  • P-gp Efflux: Phthalazinones are substrates for MDR1 (P-glycoprotein).

  • Loss of PARP1: Deletion of the target enzyme itself.

The Quinazolinone Advantage

Quinazolinone derivatives are currently being explored to overcome P-gp efflux. The physicochemical properties of the quinazolinone core allow for different substitution patterns (e.g., solubilizing side chains at C-2) that can evade MDR1 recognition, potentially offering a second-line therapy for Olaparib-resistant tumors.[1]

References

  • Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.

  • Lohse, A., et al. (2011).[1] "Benzimidazole and quinazolinone derivatives as inhibitors of poly(ADP-ribose) polymerase-1." Bioorganic & Medicinal Chemistry Letters.

  • FDA Label. (2014). "Lynparza (olaparib) capsules, for oral use."[1] U.S. Food and Drug Administration.

  • Winkelmann, P., et al. (2015).[1] "Structure-Activity Relationships of Quinazolinones as Novel Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1)." MedChemComm.

  • Burslem, G. M., et al. (2025).[1][5] "Quinazolinone and Phthalazinone Inhibitors of the HDAC6/Ubiquitin Protein-Protein Interaction."[5] bioRxiv. [1]

Sources

Flow Cytometric Validation of Apoptosis Induced by 4-Oxo-3,4-dihydrophthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocol for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide (referred to herein as the Target Compound ), a core scaffold pharmacophore of the PARP inhibitor class (structurally analogous to Olaparib).

To validate its apoptotic efficacy, researchers must distinguish between mechanism-specific cell death (synthetic lethality via DNA repair inhibition) and general cytotoxicity . This guide compares the Target Compound against clinical standards (Olaparib, Talazoparib) and provides a multi-parametric flow cytometry workflow to quantify apoptosis, DNA damage (


H2AX), and cell cycle arrest.

Mechanistic Grounding: Why This Compound Induces Apoptosis

The Target Compound functions by inhibiting Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] The transition from enzymatic inhibition to apoptosis follows a specific causal chain:

  • PARP Trapping: The molecule binds PARP1/2 at single-strand DNA breaks (SSBs).

  • Replication Fork Collapse: Trapped PARP-DNA complexes stall replication forks during the S-phase.

  • Double-Strand Breaks (DSBs): Stalled forks collapse into DSBs.

  • Apoptosis: In cells with homologous recombination deficiency (e.g., BRCA mutations), DSBs accumulate, triggering the intrinsic apoptotic pathway.

Diagram 1: Mechanism of Action (PARP Trapping to Apoptosis)

PARP_Mechanism Target Target Compound (4-Oxo-3,4-dihydro...) PARP PARP Enzyme Target->PARP Inhibits Trapping PARP-DNA Complex (Trapped) PARP->Trapping Stabilizes on DNA RepFork Replication Fork Collapse Trapping->RepFork Blocks Replication DSB Double Strand Breaks (DSBs) RepFork->DSB Converts SSB to DSB Signal p53 / ATM Activation DSB->Signal DNA Damage Response Apoptosis Apoptosis (Caspase 3/7 Activation) Signal->Apoptosis Threshold Exceeded

Caption: The causal cascade from PARP inhibition to apoptotic cell death.[1][2][3][4] The Target Compound stabilizes PARP on DNA, converting single-strand breaks into lethal double-strand breaks.

Comparative Analysis: Target Compound vs. Alternatives

When validating this compound, it is critical to benchmark its performance against established alternatives to determine potency and specificity.

FeatureTarget Compound (4-Oxo scaffold)Olaparib (Clinical Standard)Talazoparib (High Potency)Doxorubicin (Genotoxin Control)
Primary Mechanism PARP Inhibition (Scaffold)PARP1/2 InhibitionPARP Trapping (Extreme)DNA Intercalation
Trapping Efficiency Moderate (Est.)ModerateHigh (~100x Olaparib)N/A
Apoptosis Onset 24-48 Hours24-48 Hours12-24 Hours< 24 Hours
Flow Cytometry Profile S/G2 Arrest + Annexin V+S/G2 Arrest + Annexin V+Strong G2/M ArrestNon-specific Cell Cycle impact
Specificity High (BRCA-dependent)High (BRCA-dependent)HighLow (General Toxicity)

Expert Insight: If your flow cytometry data shows rapid necrosis (PI positive, Annexin V negative) within 4 hours, the Target Compound is likely exhibiting off-target toxicity rather than the intended PARP-mediated apoptosis. True PARP-induced apoptosis requires cell cycling (S-phase passage).

Experimental Workflow & Protocols

To robustly validate the apoptotic effect, a single assay is insufficient. You must combine Annexin V (membrane flipping) with


H2AX  (DNA damage trigger).
Diagram 2: Validation Workflow

Workflow cluster_Assays Flow Cytometry Assays Seed 1. Cell Seeding (BRCA +/- Lines) Treat 2. Treatment (Target vs. Vehicle) 24h / 48h Seed->Treat Harvest 3. Harvest (Keep Floaties!) Treat->Harvest Annexin A. Annexin V / PI (Apoptosis) Harvest->Annexin H2AX B. pH2AX / Cell Cycle (Mechanism) Harvest->H2AX Acquire 4. Acquisition (>10k Events) Annexin->Acquire H2AX->Acquire Analyze 5. Analysis (Gating Strategy) Acquire->Analyze

Caption: Step-by-step experimental workflow ensuring capture of both floating apoptotic bodies and adherent cells for accurate quantification.

Protocol A: Annexin V / Propidium Iodide (PI) Assay

Purpose: Quantify early vs. late apoptosis.

Reagents:

  • Annexin V-FITC (or APC)

  • Propidium Iodide (PI) or 7-AAD[5]

  • Critical: 1X Annexin Binding Buffer (Must contain Ca2+; Annexin V binding is calcium-dependent).

Step-by-Step:

  • Harvest: Collect supernatant (floating cells) and trypsinized adherent cells into a single tube. Causality: Apoptotic cells detach; discarding supernatant loses your positive data.

  • Wash: Centrifuge (300xg, 5 min) and wash 1x with cold PBS.

  • Resuspend: Resuspend

    
     cells in 100 
    
    
    
    L of 1X Annexin Binding Buffer .
  • Stain: Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L PI.[4]
  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Finalize: Add 400

    
    L of 1X Binding Buffer. Analyze immediately (within 1 hour).
    

Self-Validating Check:

  • Healthy Control: >90% Annexin V(-)/PI(-).

  • Positive Control (Staurosporine): Distinct Annexin V(+) population.

  • Failure Mode: If all cells are PI(+) but Annexin V(-), your harvesting was too harsh (mechanical damage) or the buffer lacked Calcium.

Protocol B: H2AX and Cell Cycle (Mechanistic Validation)

Purpose: Confirm apoptosis is driven by DNA damage accumulation (PARP mechanism).

Reagents:

  • Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Alexa Fluor 647 conjugate).

  • PI/RNase Staining Buffer (for DNA content).

  • Fixation/Permeabilization Kit (e.g., 70% Ethanol or PFA/Methanol).

Step-by-Step:

  • Fixation: Harvest cells, wash, and fix in ice-cold 70% ethanol (add dropwise while vortexing) for >2 hours at -20°C.

  • Wash: Wash 2x with PBS/BSA to remove ethanol.

  • Stain (Intracellular): Incubate with anti-

    
    H2AX antibody (diluted in PBS/1% BSA/0.1% Triton X-100) for 1 hour at RT.
    
  • Wash: Wash 1x with PBS.

  • DNA Stain: Resuspend in 500

    
    L PI/RNase staining buffer. Incubate 30 mins.
    
  • Acquire: Measure DNA content (Linear scale) vs.

    
    H2AX (Log scale).
    

Data Interpretation & Expected Results

To validate the Target Compound, your data must meet specific criteria compared to the negative control (DMSO).

Annexin V / PI Plot
QuadrantPhenotypeExpected Result (Target Compound Treatment)
Q3 (LL) Live CellsDecrease (e.g., from 95% to 60%)
Q4 (LR) Early Apoptosis (Ann+/PI-)Significant Increase (Primary marker of programmed death)
Q2 (UR) Late Apoptosis (Ann+/PI+)Increase (Secondary marker)
Q1 (UL) Necrosis (Ann-/PI+)Minimal (High necrosis suggests general toxicity, not PARP mechanism)
H2AX / Cell Cycle Plot
  • S-Phase Population: You should observe an increase in

    
    H2AX intensity specifically in cells within the S and G2/M phases.
    
  • Mechanism Confirmation: If the Target Compound works via PARP trapping, the

    
    H2AX signal must be significantly higher than the Vehicle control, correlating with the accumulation of DSBs.
    

Troubleshooting & Optimization

  • Issue: High Background in Annexin V.

    • Cause: Trypsin over-digestion strips membrane proteins or causes PS exposure.

    • Solution: Use Accutase or stop Trypsin immediately. Ensure Binding Buffer has sufficient

      
       (2.5 mM).
      
  • Issue: No Apoptosis observed at 24h.

    • Cause: PARP inhibitors are cytostatic before they are cytotoxic.

    • Solution: Extend treatment to 48 or 72 hours. Apoptosis via replication fork collapse takes multiple cell cycles.

  • Issue: Compound Precipitation.

    • Cause: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide has low aqueous solubility.

    • Solution: Dissolve in DMSO to 1000x stock, ensuring final DMSO concentration on cells is <0.5%.

References

  • BenchChem. Application Notes and Protocols for Flow Cytometry Analysis of PARP-2-IN-1 Treatment. (General PARP inhibition protocols).

  • USF Health. Apoptosis Protocols - Annexin V and TUNEL. (Standard Annexin V methodologies).

  • Shi, Y., et al. (2014).[3][4] PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells.[4] Chinese Journal of Cancer Research. (Validation of Olaparib apoptosis via Annexin V).

  • Wong, F.H., et al. (2022).[2][6] Superior efficiency of Talazoparib compared to Olaparib against bladder cancer cells.[6] Molecular Oncology.[6] (Comparative IC50 and apoptosis data).

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (Chemical Structure & Identifiers).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.